Zln005
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNNCQSFFKSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358473 | |
| Record name | ZLN005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49671-76-3 | |
| Record name | ZLN005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49671-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TQS-168 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zln005: A Deep Dive into its Mechanism of Action in Metabolic Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zln005 has emerged as a promising small-molecule therapeutic candidate for metabolic diseases, primarily type 2 diabetes. Its mechanism of action centers on the targeted activation of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of cellular energy metabolism. This technical guide provides a comprehensive overview of the molecular pathways influenced by Zln005, a summary of key quantitative data from preclinical studies, and detailed experimental protocols for researchers investigating this compound.
Core Mechanism of Action: PGC-1α Upregulation
Zln005 functions as a transcriptional regulator, selectively increasing the expression of PGC-1α in skeletal muscle.[1][2] This tissue-specific action is a key attribute, as it avoids the potential adverse effects of systemic PGC-1α activation, such as the promotion of hepatic gluconeogenesis.[1][3] In diabetic db/db mice, chronic administration of Zln005 has been shown to increase PGC-1α and its downstream target gene transcription in skeletal muscle, while paradoxically reducing their expression in the liver.[1][2][4]
The induction of PGC-1α in myotubes by Zln005 is dependent on the activation of AMP-activated protein kinase (AMPK).[1][4] Zln005 is proposed to activate AMPK by mildly uncoupling mitochondria, which in turn increases the cellular ADP-to-ATP ratio.[1][5] This activation is crucial, as the inhibition of AMPK attenuates the Zln005-mediated increase in PGC-1α expression.[1] Furthermore, the stimulatory effect of Zln005 on the PGC-1α promoter is dependent on the myocyte enhancer factor 2 (MEF2) binding site.[1][3][6] In contrast, the p38 MAPK and CREBP signaling pathways do not appear to be involved in the action of Zln005.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of Zln005 in skeletal muscle and a typical experimental workflow for its evaluation.
Effects on Cellular Metabolism
The upregulation of PGC-1α by Zln005 in skeletal muscle initiates a cascade of beneficial metabolic effects:
-
Enhanced Mitochondrial Biogenesis: PGC-1α is a potent inducer of mitochondrial biogenesis.[4][7] Zln005 treatment has been shown to increase the expression of genes involved in this process, such as nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[7][8][9]
-
Increased Fatty Acid Oxidation: Zln005 stimulates the oxidation of fatty acids.[1][2][4] In L6 myotubes, a 24-hour treatment with 20 μmol/L Zln005 resulted in a 1.28-fold increase in palmitic acid oxidation.[1] This is consistent with the upregulation of fatty acid oxidation enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain acyl-CoA dehydrogenase (LCAD).[1][8]
-
Improved Glucose Uptake: Zln005 enhances glucose uptake in muscle cells, a critical factor in managing hyperglycemia.[1][2][4] Treatment of L6 myotubes with 20 μmol/L Zln005 for 24 hours led to a 1.8-fold improvement in glucose uptake.[1] This effect is mediated by the increased expression of the glucose transporter GLUT4.[1][10]
Preclinical Efficacy in Animal Models
In diabetic db/db mice, a model for type 2 diabetes, Zln005 has demonstrated significant therapeutic effects:
-
Improved Glycemic Control: Chronic administration of Zln005 lowered both random and fasting blood glucose levels.[10][11]
-
Enhanced Insulin Sensitivity: The compound improved glucose tolerance, pyruvate tolerance, and insulin sensitivity.[1][2][4]
-
Ameliorated Dyslipidemia: Zln005 treatment also led to the amelioration of dyslipidemia.[1][2][4]
-
Shift in Fuel Utilization: Indirect calorimetry studies showed a decrease in the respiratory exchange ratio (RER), indicating a metabolic shift towards increased fatty acid utilization for energy.[1][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Zln005.
Table 1: In Vitro Effects of Zln005 on L6 Myotubes
| Parameter | Zln005 Concentration | Duration | Result | Reference |
| PGC-1α mRNA levels | 20 µmol/L | 24 h | ~3-fold increase | [5] |
| Glucose Uptake | 20 µmol/L | 24 h | 1.8-fold increase | [1] |
| Palmitic Acid Oxidation | 20 µmol/L | 24 h | 1.28-fold increase | [1] |
| AMPK Phosphorylation | 2.5-20 µM | 24 h | Dose-dependent increase | [11] |
Table 2: In Vivo Effects of Zln005 in db/db Mice
| Parameter | Zln005 Dosage | Duration | Result | Reference |
| Fasting Blood Glucose | 15 mg/kg/day | 4 weeks | Significant decrease | [11] |
| Random Blood Glucose | 15 mg/kg/day | 4 weeks | Significant decrease | [11] |
| Respiratory Exchange Ratio (RER) | 15 mg/kg/day | 2 weeks | Decrease, indicating a shift to fatty acid use | [1][10] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
L6 Myotube Differentiation: L6 myoblasts are cultured in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.[1]
-
Primary Hepatocyte Isolation: Rat primary hepatocytes are isolated using a two-step collagenase perfusion method.[1]
-
Zln005 Treatment: Zln005 is dissolved in DMSO to create a stock solution. For cell treatments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel.[1][6]
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[8]
Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, PGC-1α, α-tubulin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][12]
Glucose Uptake Assay
-
Differentiated L6 myotubes are serum-starved for 3 hours.
-
The cells are then incubated with Zln005 or vehicle control for 24 hours.
-
Insulin (100 nmol/L) is added for the last 30 minutes of incubation as a positive control.
-
Glucose uptake is measured by adding 2-deoxy-D-[3H]glucose for a short period and then quantifying the incorporated radioactivity in the cell lysates.[1]
Fatty Acid Oxidation Assay
-
Differentiated L6 myotubes are treated with Zln005 or vehicle for 24 hours.
-
The cells are then incubated with a medium containing [14C]palmitic acid complexed to BSA.
-
The oxidation of palmitic acid is determined by measuring the amount of 14CO2 produced or the amount of radiolabel incorporated into acid-soluble metabolites.[1]
Animal Studies
-
Animal Model: Male db/db mice are commonly used as a model for type 2 diabetes and obesity.[1]
-
Drug Administration: Zln005 is typically dissolved in a vehicle solution (e.g., 0.5% CMC-Na) and administered daily via oral gavage.[8][11]
-
Metabolic Monitoring: Blood glucose levels are monitored regularly from tail vein blood. Glucose tolerance and insulin tolerance tests are performed after a period of treatment. Indirect calorimetry can be used to assess whole-body energy expenditure and substrate utilization.[1]
Conclusion
Zln005 represents a targeted therapeutic approach for metabolic diseases by selectively activating the PGC-1α pathway in skeletal muscle. This leads to a coordinated improvement in mitochondrial function, glucose and lipid metabolism, and overall energy homeostasis. The preclinical data strongly support its potential as a novel treatment for type 2 diabetes. Further research and clinical development are warranted to translate these promising findings into therapeutic benefits for patients.
References
- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Chinese Academy of Sciences [english.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
Zln005: A Deep Dive into its Role in Mitochondrial Biogenesis and Function
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zln005, a novel small-molecule activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), has emerged as a significant modulator of mitochondrial biogenesis and function.[1][2] This technical whitepaper provides a comprehensive overview of the core mechanisms of Zln005, focusing on its role in initiating signaling cascades that enhance mitochondrial health and cellular energy metabolism. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Zln005's therapeutic potential across a spectrum of metabolic and age-related diseases.
Introduction to Zln005
Zln005 is a small benzodiazepine molecule (C₁₇H₁₈N₂, molecular weight: 250.34) that selectively upregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[3][4] Its ability to activate PGC-1α transcriptionally positions it as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction, including type 2 diabetes, neurodegenerative diseases, and ischemia-reperfusion injuries.[3][5][6][7] Zln005's mechanism of action is tissue-specific, with pronounced effects observed in skeletal muscle and hepatocytes.[2][8]
Core Mechanism of Action: The PGC-1α Signaling Pathway
Zln005 exerts its effects primarily through the activation of the PGC-1α signaling pathway. This master coactivator orchestrates a complex network of transcription factors to stimulate mitochondrial biogenesis and enhance oxidative metabolism.
Activation of PGC-1α
Zln005 has been shown to increase the mRNA and protein levels of PGC-1α in various cell types, including L6 myotubes and human embryonic stem cell-derived cardiomyocytes (hESC-CMs).[5][9] This upregulation is, in part, dependent on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5] Zln005 increases the ADP/ATP ratio, which in turn activates AMPK, leading to the increased expression of PGC-1α.[5]
Downstream Effectors of PGC-1α
Once activated, PGC-1α co-activates several nuclear respiratory factors (NRFs) and other transcription factors, leading to the expression of genes essential for mitochondrial function.
-
Nuclear Respiratory Factor 1 (NRF-1): PGC-1α potently co-activates NRF-1, a key transcription factor for nuclear-encoded mitochondrial proteins.[5][6]
-
Mitochondrial Transcription Factor A (TFAM): NRF-1, in turn, activates the expression of TFAM, which is crucial for the replication and transcription of mitochondrial DNA (mtDNA).[3][4][6]
This signaling cascade results in an increased number of mitochondria and an enhanced capacity for oxidative phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZLN005 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
ZLN005: A Technical Guide to a Novel PGC-1α Transcriptional Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLN005 is a novel small molecule that has emerged as a potent and selective transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making it a compelling therapeutic target for a range of metabolic and mitochondrial-related diseases. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of ZLN005. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of its mechanism of action to support further research and development efforts.
Discovery and Chemical Properties
ZLN005 was identified through a high-throughput screening assay designed to discover compounds that could upregulate the transcription of the PGC-1α gene.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole | |
| CAS Number | 49671-76-3 | |
| Molecular Formula | C₁₇H₁₈N₂ | |
| Molecular Weight | 250.34 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
ZLN005 exerts its biological effects by modulating the PGC-1α signaling pathway. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK, in turn, increases the expression of PGC-1α. PGC-1α then co-activates nuclear respiratory factor 1 (NRF1), which subsequently activates mitochondrial transcription factor A (TFAM). This cascade leads to an increase in mitochondrial DNA replication and the expression of mitochondrial genes, ultimately resulting in enhanced mitochondrial biogenesis and function.[2][3] This signaling pathway is depicted in the diagram below.
Caption: ZLN005 signaling pathway leading to mitochondrial biogenesis.
Biological Activity and Therapeutic Potential
In vitro and in vivo studies have demonstrated the significant biological effects of ZLN005, highlighting its therapeutic potential for various conditions.
Metabolic Diseases
In cellular models, ZLN005 has been shown to increase glucose uptake and fatty acid oxidation in L6 myotubes.[1] In diabetic db/db mice, oral administration of ZLN005 (15 mg/kg/day) for 4 weeks resulted in reduced blood glucose levels, improved glucose tolerance, and increased insulin sensitivity.[4] These effects underscore its potential as a treatment for type 2 diabetes and other metabolic disorders.
Neuroprotection
ZLN005 has also demonstrated neuroprotective effects. In models of perioperative neurocognitive disorders, ZLN005 treatment reduced neuroinflammation and improved mitochondrial function in the hippocampus of mice.[5]
Other Potential Applications
The ability of ZLN005 to enhance mitochondrial biogenesis suggests its potential utility in other conditions associated with mitochondrial dysfunction, such as certain types of kidney disease and ischemia-reperfusion injury.[6][7]
Quantitative Data
The following tables summarize key quantitative data from various studies on ZLN005.
Table 1: In Vitro Efficacy of ZLN005
| Assay | Cell Line | Concentration | Effect | Reference |
| PGC-1α mRNA expression | L6 myotubes | 10 µM | Significant increase | [1] |
| Glucose Uptake | L6 myotubes | 20 µM | ~1.8-fold increase | [1] |
| Fatty Acid Oxidation | L6 myotubes | 20 µM | ~1.3-fold increase | [1] |
| AMPK Activation | L6 myotubes | 2.5-20 µM | Dose-dependent increase | [8] |
Table 2: In Vivo Efficacy of ZLN005 in db/db Mice (15 mg/kg/day, p.o. for 4 weeks)
| Parameter | Result | Reference |
| Random Blood Glucose | Significantly decreased | [4] |
| Fasting Blood Glucose | Significantly decreased | [4] |
| Glucose Tolerance | Improved | [4] |
| Insulin Sensitivity | Increased | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ZLN005.
Chemical Synthesis of ZLN005
A general method for the synthesis of 2-aryl-1H-benzo[d]imidazoles involves the condensation of o-phenylenediamine with a substituted benzaldehyde. For ZLN005, this would involve the reaction of o-phenylenediamine with 4-(tert-butyl)benzaldehyde. A typical procedure is as follows:
-
Dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add sodium metabisulfite (Na₂S₂O₅) (0.5 eq) as an oxidizing agent.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole.
Caption: Synthesis of ZLN005 via condensation reaction.
PGC-1α Promoter Luciferase Reporter Assay
This assay is used to quantify the transcriptional activation of the PGC-1α promoter by ZLN005.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing the PGC-1α promoter and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of ZLN005 or vehicle control (DMSO).
-
-
Luciferase Activity Measurement:
-
After a further 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Glucose Uptake Assay in L6 Myotubes
This assay measures the effect of ZLN005 on glucose transport into muscle cells.
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Compound Treatment:
-
Treat the differentiated myotubes with ZLN005 or vehicle for 24 hours.
-
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with [³H]-2-deoxyglucose in KRH buffer for 10 minutes.
-
Stop the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of each well.
-
Fatty Acid Oxidation Assay
This assay determines the effect of ZLN005 on the rate of fatty acid metabolism.
-
Cell Culture and Treatment:
-
Culture and treat L6 myotubes with ZLN005 as described for the glucose uptake assay.
-
-
Fatty Acid Oxidation Measurement:
-
Incubate the cells with [¹⁴C]-palmitic acid complexed to BSA for 2-4 hours.
-
Collect the cell culture medium and separate the ¹⁴CO₂ produced from the un-metabolized [¹⁴C]-palmitic acid using a trapping agent (e.g., hyamine hydroxide).
-
Measure the trapped ¹⁴CO₂ using a scintillation counter.
-
-
Data Analysis:
-
Normalize the rate of fatty acid oxidation to the total protein content.
-
Safety and Toxicology
Currently, there is limited publicly available information on the formal safety and toxicology studies of ZLN005. The initial in vivo studies in mice did not report any overt signs of toxicity at the effective doses.[4] However, comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and safety pharmacology, would be required for further clinical development.
Conclusion
ZLN005 is a promising small molecule activator of PGC-1α with demonstrated efficacy in preclinical models of metabolic disease and neuroinflammation. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of ZLN005. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles and to explore its efficacy in a broader range of disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Zln005: A Novel PGC-1α Transcriptional Regulator for the Treatment of Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zln005 is a novel small-molecule compound that has emerged as a promising therapeutic candidate for type 2 diabetes. It acts as a potent transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of energy metabolism.[1][2] By selectively upregulating PGC-1α expression in skeletal muscle, Zln005 enhances mitochondrial biogenesis, increases fatty acid oxidation, and improves glucose uptake.[1][2] In preclinical studies using diabetic db/db mice, Zln005 demonstrated significant anti-diabetic effects, including improved glucose tolerance, enhanced insulin sensitivity, and amelioration of hyperglycemia and dyslipidemia.[1][2] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with Zln005, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting PGC-1α in Skeletal Muscle
Zln005's primary mechanism of action is the upregulation of PGC-1α gene expression, specifically in myotubes and skeletal muscle.[1][2] This tissue-selective action is advantageous as it avoids the potential adverse effects of systemic PGC-1α activation, such as in the liver where it can promote gluconeogenesis.[1][2] The induction of PGC-1α expression by Zln005 is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2] The activation of PGC-1α by Zln005 is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[3]
Signaling Pathway of Zln005 in Skeletal Muscle
Caption: Zln005 activates AMPK, leading to increased PGC-1α transcription and downstream metabolic benefits.
Preclinical Efficacy: In Vitro and In Vivo Data
In Vitro Effects in L6 Myotubes
Zln005 has been shown to dose-dependently increase PGC-1α mRNA levels in L6 myotubes, a rat skeletal muscle cell line.[1] This increase in PGC-1α expression translates to functional improvements in cellular metabolism, including enhanced glucose uptake and increased fatty acid oxidation.[1]
| Parameter | Treatment | Result | Reference |
| PGC-1α mRNA Expression | 20 µmol/L Zln005 for 24h | 3-fold increase | [2] |
| Glucose Uptake | 20 µmol/L Zln005 for 24h | 1.8-fold improvement | [1][2] |
| Palmitic Acid Oxidation | 20 µmol/L Zln005 for 24h | 1.28-fold increase | [1][2] |
In Vivo Efficacy in Diabetic db/db Mice
Chronic oral administration of Zln005 to diabetic db/db mice, a genetic model of obesity and type 2 diabetes, resulted in significant improvements in multiple metabolic parameters without affecting body weight or food intake.[1][2]
| Parameter | Treatment | Result | Reference |
| Random Blood Glucose | 15 mg/kg/day Zln005 for 4 weeks | Significant decrease | [4] |
| Fasting Blood Glucose | 15 mg/kg/day Zln005 for 4 weeks | Significant decrease | [4] |
| Glucose Tolerance (AUC) | 15 mg/kg/day Zln005 for 4 weeks | ~14% decrease | [1] |
| Insulin Tolerance (AUC) | 15 mg/kg/day Zln005 for 5 weeks | ~18% decrease | [1] |
| Pyruvate Tolerance (AUC) | 15 mg/kg/day Zln005 for 5 weeks | 16% decrease | [1] |
| Plasma Triglycerides | 15 mg/kg/day Zln005 for 6 weeks | Significant decrease | [1] |
| Plasma NEFAs | 15 mg/kg/day Zln005 for 6 weeks | Significant decrease | [1] |
| Plasma Cholesterol | 15 mg/kg/day Zln005 for 6 weeks | Significant decrease | [1] |
Experimental Protocols
In Vitro Gene Expression Analysis in L6 Myotubes
This protocol outlines the methodology for assessing the effect of Zln005 on gene expression in a skeletal muscle cell line.
Caption: Workflow for analyzing Zln005's effect on gene expression in L6 myotubes.
Detailed Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation, the medium is switched to DMEM containing 2% horse serum for 4-6 days until myotubes are formed.[1]
-
Compound Treatment: Differentiated L6 myotubes are treated with varying concentrations of Zln005 (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for a specified duration, typically 24 hours.[1][4]
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The concentration and purity of RNA are determined, and first-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qPCR): qPCR is performed using the synthesized cDNA, specific primers for the target genes (e.g., PGC-1α, GLUT4) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green). The relative mRNA expression levels are calculated using the comparative Ct method.
In Vivo Antidiabetic Efficacy Study in db/db Mice
This protocol describes the methodology for evaluating the long-term antidiabetic effects of Zln005 in a preclinical animal model.
Detailed Methodology:
-
Animal Model: Male C57BKS db/db mice (8 weeks old) and their lean littermates are used.[1] The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Zln005 is administered orally via gavage at a dose of 15 mg/kg/day for a period of 6 weeks. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., metformin 250 mg/kg/day) are included.[1]
-
Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels (random and fasting) are measured weekly from tail vein blood samples.[1]
-
Tolerance Tests:
-
Glucose Tolerance Test (GTT): Performed after 4 weeks of treatment. Following an overnight fast, mice are given an intraperitoneal (i.p.) injection of glucose (1.5 g/kg), and blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]
-
Insulin Tolerance Test (ITT): Performed after 5 weeks of treatment. Following a 4-hour fast, mice are given an i.p. injection of insulin (1 unit/kg), and blood glucose is measured at various time points.[1]
-
Pyruvate Tolerance Test (PTT): Performed after 5 weeks of treatment. Following an overnight fast, mice are given an i.p. injection of sodium pyruvate (1.5 g/kg), and blood glucose is measured at various time points.[1]
-
-
Terminal Blood and Tissue Collection: At the end of the 6-week treatment period, animals are euthanized, and blood and tissues (e.g., skeletal muscle, liver) are collected for analysis of plasma lipids and gene expression.[1]
Clinical Development Status
To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that Zln005 has entered human clinical trials for type 2 diabetes or any other indication. The research appears to be in the preclinical phase, focusing on animal models of disease.
Conclusion and Future Directions
Zln005 represents a novel therapeutic strategy for type 2 diabetes with a distinct, tissue-selective mechanism of action. Its ability to upregulate PGC-1α in skeletal muscle leads to significant improvements in glucose homeostasis and lipid metabolism in preclinical models. The data presented in this guide underscore the potential of Zln005 as a drug candidate. Future research should focus on detailed toxicology and pharmacokinetic studies to support a potential Investigational New Drug (IND) application and the initiation of clinical trials to evaluate the safety and efficacy of Zln005 in humans.
References
- 1. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Investigating the Tissue-Specific Effects of Zln005: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zln005 is a novel small molecule that has garnered significant attention as a potent and tissue-specific transcriptional activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α). As a master regulator of mitochondrial biogenesis and energy metabolism, PGC-1α represents a promising therapeutic target for a range of metabolic and age-related diseases. This technical guide provides a comprehensive overview of the tissue-specific effects of Zln005, with a focus on its mechanism of action, quantitative effects on gene expression and metabolic function, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in academia and industry who are exploring the therapeutic potential of Zln005 and other PGC-1α activators.
Introduction
Zln005 has emerged as a key pharmacological tool for studying the physiological roles of PGC-1α and for exploring its therapeutic potential in various disease models. A key characteristic of Zln005 is its tissue-specific activity, with pronounced effects observed in skeletal muscle, heart, and kidney, and distinct responses in other tissues such as the liver and neurons.[1][2] This guide will delve into the molecular mechanisms underlying these tissue-specific effects and provide practical information for researchers to design and execute experiments to further investigate the compound's properties.
Mechanism of Action
The primary mechanism of action of Zln005 is the upregulation of PGC-1α transcription.[3] In skeletal muscle, this effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[2] The activation of AMPK by Zln005 appears to be dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[4] Downstream of PGC-1α, Zln005 treatment leads to the increased expression of a suite of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[3]
Data Presentation: Quantitative Effects of Zln005
The following tables summarize the quantitative effects of Zln005 on gene expression, mitochondrial biogenesis, and metabolic parameters in various tissues and cell lines.
Table 1: Effects of Zln005 on Gene Expression in L6 Myotubes
| Gene | Fold Change (vs. Control) | Zln005 Concentration | Treatment Duration | Reference |
| PGC-1α mRNA | ~3.0 | 20 µmol/L | 24 h | [3] |
| GLUT4 mRNA | Increased | 10 µmol/L | 24 h | [2] |
| NRF1 mRNA | Increased | 10 µmol/L | 24 h | [2] |
| ERRα mRNA | Increased | 10 µmol/L | 24 h | [2] |
| cox5b mRNA | Increased | 10 µmol/L | 24 h | [2] |
| acyl-CoA oxidase mRNA | Increased | 10 µmol/L | 24 h | [2] |
Table 2: Effects of Zln005 on Metabolism in L6 Myotubes
| Parameter | Fold Change (vs. Control) | Zln005 Concentration | Treatment Duration | Reference |
| Glucose Uptake | ~1.8 | 20 µmol/L | 24 h | [3] |
| Palmitic Acid Oxidation | ~1.28 | 20 µmol/L | 24 h | [3] |
Table 3: In Vivo Effects of Zln005 in db/db Mice (Gastrocnemius Muscle)
| Gene/Parameter | Fold Change (vs. Vehicle) | Zln005 Dosage | Treatment Duration | Reference |
| PGC-1α mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |
| GLUT4 mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |
| ERRα mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |
| cytochrome-c mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |
| cox5b mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |
| ATPase-F1α mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |
| MCAD mRNA | Significantly Increased | 15 mg/kg/day | 6 weeks | [2] |
| Mitochondrial DNA | ~1.31 | 15 mg/kg/day | 6 weeks | [2] |
| AMPK Phosphorylation | Increased | 15 mg/kg/day | 6 weeks | [2] |
| ACC Phosphorylation | Increased | 15 mg/kg/day | 6 weeks | [2] |
Table 4: Tissue-Specific Effects of Zln005 on PGC-1α Expression
| Tissue/Cell Type | Effect on PGC-1α mRNA | Reference |
| L6 Myotubes (in vitro) | Increased | [2] |
| Rat Primary Hepatocytes (in vitro) | No significant change | [2] |
| db/db Mouse Gastrocnemius Muscle (in vivo) | Increased | [2] |
| db/db Mouse Liver (in vivo) | No significant change or slight decrease | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Zln005.
Cell Culture and Treatment (L6 Myotubes)
-
Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Once cells reach 80-90% confluency, induce differentiation into myotubes by switching to DMEM containing 2% horse serum. Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
Zln005 Treatment: Prepare a stock solution of Zln005 in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in differentiation medium to the desired final concentration (e.g., 10-20 µM). The final DMSO concentration should not exceed 0.1%. Treat the differentiated L6 myotubes for the specified duration (e.g., 24 hours).
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following Zln005 treatment, wash the L6 myotubes with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA using a spectrophotometer. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes: 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: A typical thermal cycling protocol is as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., β-actin or GAPDH). Calculate the relative gene expression using the 2-ΔΔCt method.
Glucose Uptake Assay
-
Cell Preparation: Differentiate L6 myotubes in 24-well plates as described above.
-
Starvation: Prior to the assay, serum-starve the myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) supplemented with 0.1% bovine serum albumin (BSA).
-
Zln005 and Insulin Treatment: Treat the cells with the desired concentration of Zln005 in KRH buffer for the specified duration. As a positive control, treat a separate set of wells with 100 nM insulin for the final 30 minutes of the incubation period.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM) to each well. Incubate for 10 minutes at 37°C.
-
Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells in 0.5 M NaOH.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the protein concentration of each well.
Fatty Acid Oxidation Assay
-
Cell Preparation: Differentiate L6 myotubes in 6-well plates.
-
Pre-incubation: Wash the cells with PBS and pre-incubate for 30 minutes at 37°C in DMEM containing 0.5% BSA and the desired concentration of Zln005.
-
Oxidation Reaction: Initiate the fatty acid oxidation reaction by adding [14C]palmitic acid (0.5 µCi/mL) complexed to BSA to the medium. Incubate for 2 hours at 37°C.
-
Collection of 14CO2: Place a small filter paper soaked in 1 M NaOH in the cap of each well to trap the released 14CO2.
-
Termination: Stop the reaction by adding 0.5 mL of 1 M perchloric acid to each well.
-
Quantification: Transfer the filter papers to scintillation vials, add scintillation cocktail, and measure the radioactivity. Normalize the counts to the protein concentration of each well.
In Vivo Studies in db/db Mice
-
Animal Model: Use male C57BKS-Leprdb/Leprdb (db/db) mice, a model of type 2 diabetes, and their lean littermates as controls.
-
Zln005 Administration: Administer Zln005 orally by gavage at a dose of 15 mg/kg body weight per day for 6 weeks. Prepare the Zln005 suspension in a vehicle such as 0.5% methylcellulose.
-
Metabolic Measurements: Monitor blood glucose levels and body weight regularly throughout the study. At the end of the treatment period, perform glucose and insulin tolerance tests.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., gastrocnemius muscle, liver) for further analysis (e.g., qPCR, Western blotting, mitochondrial DNA quantification).
Mitochondrial DNA (mtDNA) Quantification
-
DNA Extraction: Extract total DNA from tissues or cells using a commercial DNA extraction kit.
-
qPCR: Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., COX1) and a nuclear-encoded gene (e.g., β-actin or B2M).
-
Data Analysis: Calculate the relative mtDNA copy number by determining the ratio of the mitochondrial gene copy number to the nuclear gene copy number using the ΔCt method.
Visualization of Signaling Pathways and Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows discussed in this guide.
Zln005 Signaling Pathway in Skeletal Muscle
Caption: Zln005 signaling cascade in skeletal muscle.
Experimental Workflow for In Vitro Analysis of Zln005
Caption: In vitro experimental workflow for Zln005.
Logical Relationship of Zln005's Tissue-Specific Effects
Caption: Tissue-specific effects of Zln005.
Conclusion
Zln005 is a valuable pharmacological tool for elucidating the tissue-specific roles of PGC-1α and holds therapeutic promise for metabolic diseases. Its distinct effects in different tissues underscore the complexity of PGC-1α regulation and signaling. This technical guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further investigation into the promising therapeutic applications of Zln005. Future research should continue to explore the precise molecular determinants of its tissue specificity and evaluate its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC‐1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK/SIRT1/PGC-1α Signaling Pathway: Molecular Mechanisms and Targeted Strategies From Energy Homeostasis Regulation to Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
ZLN005: A Deep Dive into its Impact on Cellular Energy Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The intricate balance of cellular energy homeostasis is fundamental to cell function and overall organismal health. Dysregulation of this balance is a hallmark of numerous metabolic diseases, including type 2 diabetes and obesity. The transcriptional coactivator Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α) has emerged as a master regulator of energy metabolism, orchestrating mitochondrial biogenesis, glucose and fatty acid metabolism, and adaptive thermogenesis.[1] The small molecule ZLN005 has been identified as a potent transcriptional regulator of PGC-1α, exhibiting promising therapeutic effects in preclinical models of metabolic disease.[2][1] This technical guide provides an in-depth analysis of the mechanism of action of ZLN005 and its profound impact on cellular energy homeostasis, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Upregulation of PGC-1α via AMPK Activation
ZLN005 exerts its effects primarily by increasing the transcription of the Ppargc1a gene, which encodes PGC-1α.[2][1] This is not a direct interaction with the PGC-1α protein itself, but rather an upstream regulation of its expression. The key signaling pathway implicated in ZLN005-mediated PGC-1α induction is the AMP-activated protein kinase (AMPK) pathway.[2]
ZLN005 treatment in L6 myotubes leads to the activation of AMPK, evidenced by increased phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[2] The activation of AMPK by ZLN005 is thought to be a consequence of a mild increase in the cellular ADP:ATP ratio, suggesting an effect on mitochondrial respiration.[2] Once activated, AMPK can promote the expression of PGC-1α. The induction of PGC-1α expression by ZLN005 is dependent on the myocyte enhancer factor 2 (MEF2) binding site within the PGC-1α promoter.[2]
Interestingly, the effect of ZLN005 on PGC-1α expression is tissue-specific. While it robustly increases PGC-1α mRNA levels in skeletal muscle cells (L6 myotubes), it has no such effect in primary rat hepatocytes. This selective action in muscle tissue is a key feature that contributes to its beneficial metabolic effects.
Figure 1: ZLN005 signaling pathway in skeletal muscle cells.
Impact on Cellular Metabolism
The ZLN005-induced upregulation of PGC-1α in skeletal muscle triggers a cascade of events that collectively enhance cellular energy metabolism.
Enhanced Mitochondrial Biogenesis and Function
PGC-1α is a master regulator of mitochondrial biogenesis.[3][4] ZLN005 treatment leads to increased expression of downstream targets of PGC-1α that are critical for mitochondrial function and biogenesis, including nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[3][4][5] This results in an increase in mitochondrial mass and DNA content.[3][5] Functionally, this translates to improved mitochondrial respiration and ATP production.[5][6]
Increased Glucose Uptake and Utilization
A key beneficial effect of ZLN005 in the context of metabolic disease is its ability to stimulate glucose uptake in skeletal muscle cells.[2] This effect is dose-dependent and is associated with the increased expression of Glucose Transporter Type 4 (GLUT4), a downstream target of PGC-1α.[2][7]
Promotion of Fatty Acid Oxidation
In addition to enhancing glucose metabolism, ZLN005 also promotes the oxidation of fatty acids. This is a direct consequence of PGC-1α upregulating the expression of genes involved in fatty acid oxidation (FAO).[2]
Quantitative Effects of ZLN005
The following tables summarize the quantitative data reported in the literature on the effects of ZLN005 in various experimental models.
Table 1: Effects of ZLN005 on Gene Expression in L6 Myotubes
| Gene | ZLN005 Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| PGC-1α mRNA | 10 µmol/L | 24 h | ~2.5 | [2] |
| PGC-1α mRNA | 20 µmol/L | 24 h | ~3.0 | [2] |
| GLUT4 mRNA | 10 µmol/L | 24 h | Increased | [7] |
| NRF1 mRNA | 10 µmol/L | 24 h | Increased | [7] |
| TFAM mRNA | 10 µM | 48 h | Upregulated | [8] |
| MFN1 mRNA | 10 µM | 48 h | Increased | [8] |
Table 2: Metabolic Effects of ZLN005 in L6 Myotubes
| Parameter | ZLN005 Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| Glucose Uptake | 20 µmol/L | 24 h | 1.8 | [2] |
| Palmitic Acid Oxidation | 20 µmol/L | 24 h | 1.28 | [2] |
Table 3: In Vivo Effects of ZLN005 in db/db Mice
| Parameter | ZLN005 Dosage | Treatment Duration | Observation | Reference |
| Fasting Blood Glucose | 15 mg/kg/day | 4 weeks | Significantly reduced | [9] |
| Glucose Tolerance | 15 mg/kg/day | 4 weeks | Improved | [1] |
| Insulin Sensitivity | 15 mg/kg/day | 5 weeks | Improved | [1] |
| Pyruvate Tolerance | 15 mg/kg/day | 5 weeks | Improved | [1] |
| PGC-1α mRNA (Skeletal Muscle) | Chronic administration | - | Increased | [2][1] |
| PGC-1α mRNA (Liver) | Chronic administration | - | Reduced | [2][1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of ZLN005.
Western Blotting for Protein Phosphorylation and Expression
This protocol is used to assess the levels of total and phosphorylated proteins, such as AMPK and ACC, as well as the expression of PGC-1α.
Figure 2: General workflow for Western blotting.
1. Lysate Preparation:
-
Wash cells with ice-cold PBS.[10]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.[10]
-
Centrifuge to pellet cell debris and collect the supernatant.[10]
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.[11]
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies (e.g., anti-pAMPK, anti-AMPK, anti-PGC-1α) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[10]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[10]
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is employed to quantify the mRNA levels of Ppargc1a and its downstream target genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit).[13]
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.[13]
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.[11]
-
Perform the qPCR using a real-time PCR system.
3. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to a housekeeping gene such as GAPDH.[11]
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
1. Cell Treatment:
-
Seed L6 myotubes in 24-well plates and differentiate them.
-
Treat the cells with ZLN005 at various concentrations for 24 hours.[2]
2. Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing 2-deoxy-D-[3H]glucose for a defined period.
-
Terminate the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Therapeutic Potential and Future Directions
The ability of ZLN005 to selectively target PGC-1α in skeletal muscle and thereby improve glucose and lipid metabolism makes it a highly attractive therapeutic candidate for metabolic diseases.[1] Its beneficial effects on glucose tolerance, insulin sensitivity, and dyslipidemia in diabetic animal models underscore its potential for the treatment of type 2 diabetes.[1]
Beyond metabolic diseases, the role of ZLN005 in promoting mitochondrial biogenesis and function suggests its potential utility in other conditions characterized by mitochondrial dysfunction, such as neurodegenerative diseases and certain cardiovascular disorders.[4][14]
Future research should focus on elucidating the precise molecular mechanisms underlying the tissue-specific action of ZLN005. Furthermore, comprehensive preclinical and clinical studies are warranted to evaluate the long-term efficacy and safety of ZLN005 as a novel therapeutic agent for metabolic and mitochondrial-related diseases.
References
- 1. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α. [escholarship.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocols | Antibodies.com [antibodies.com]
- 11. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZLN005 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Zln005: A Novel PGC-1α Activator for Neurodegenerative Disorders
A Technical Whitepaper on the Preclinical Evidence and Therapeutic Potential
Abstract
Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is mitochondrial dysfunction, which leads to energy deficits, oxidative stress, and neuronal cell death. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and cellular energy metabolism, making it a prime therapeutic target. Zln005, a novel small-molecule transcriptional regulator, has emerged as a potent activator of PGC-1α. This document provides a comprehensive technical overview of the preclinical evidence supporting Zln005's potential in treating neurodegenerative disorders, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
Introduction
Zln005 is a benzimidazole derivative (C₁₇H₁₈N₂) identified through high-throughput screening for compounds that can increase the transcription of the PGC-1α gene.[1][2] Its primary mechanism of action involves the upregulation of PGC-1α, which subsequently activates a cascade of downstream targets to enhance mitochondrial function and cellular resilience.[3][4] Preclinical studies have demonstrated its protective effects in various models of cellular stress and disease, including ischemia-reperfusion injury in the brain, heart, and kidney.[2][3][5] Recent research has specifically highlighted its neuroprotective, anti-inflammatory, and mitochondrial-enhancing properties, suggesting significant therapeutic potential for a range of neurological conditions.[6][7][8]
Mechanism of Action: The PGC-1α Signaling Pathway
Zln005 exerts its neuroprotective effects primarily through the activation of the PGC-1α signaling pathway. PGC-1α is a transcriptional coactivator that interfaces with multiple transcription factors to regulate cellular energy metabolism.
Upstream Activation: Studies suggest that Zln005's induction of PGC-1α expression may involve the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][9]
Core Pathway: Upon activation by Zln005, PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). This complex then binds to the promoter of mitochondrial transcription factor A (TFAM).[3][8]
Downstream Effects: TFAM is a crucial factor that translocates to the mitochondria and drives the replication and transcription of mitochondrial DNA (mtDNA).[3][10] This process leads to:
-
Mitochondrial Biogenesis: An increase in the number and mass of mitochondria, enhancing the cell's capacity for oxidative phosphorylation (OXPHOS).[3][4][8]
-
Upregulation of Antioxidant Genes: Increased expression of antioxidant enzymes such as superoxide dismutase 1 (SOD1) and heme oxygenase-1 (HO-1), which combat oxidative stress.[5]
-
Reduced Neuroinflammation: Attenuation of inflammatory responses by decreasing the production of pro-inflammatory cytokines like IL-6 and IL-1β.[6][7]
The culmination of these effects is improved mitochondrial homeostasis, increased ATP production, reduced reactive oxygen species (ROS) accumulation, and enhanced neuronal survival under pathological conditions.[6][7]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes from key in vivo and in vitro studies investigating the effects of Zln005.
Table 1: In Vivo Efficacy of Zln005 in a Rat Model of Ischemic Stroke (tMCAO)
| Parameter | Vehicle Control (tMCAO) | Zln005 (2.5 mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Infarct Volume (%) | ~40% | ~20% | Significant Reduction | [5][11] |
| Neurological Deficit Score | ~3.5 | ~2.0 | Significant Improvement | [5][11] |
| PGC-1α mRNA (fold change) | 1.0 | ~2.5 | Upregulation | [11][12] |
| SOD1 mRNA (fold change) | 1.0 | ~1.8 | Upregulation | [5] |
| HO-1 mRNA (fold change) | 1.0 | ~2.2 | Upregulation |[5] |
Table 2: In Vivo Effects of Zln005 in a Mouse Model of Perioperative Neurocognitive Disorders (PND)
| Parameter | Surgery Group | Zln005 (7.5 mg/kg/d) | Outcome | Reference |
|---|---|---|---|---|
| IL-6 (pg/mg protein) | ~120 | ~75 | Significant Reduction | [6][7] |
| IL-1β (pg/mg protein) | ~140 | ~80 | Significant Reduction | [6][7] |
| Hippocampal ATP (pmol/mg) | ~200 | ~350 | Significant Increase | [6] |
| Hippocampal ROS (fold change) | ~1.8 | ~1.1 | Significant Reduction | [6] |
| PGC-1α Protein (fold change) | ~0.4 | ~0.9 | Upregulation | [6][7] |
| NRF-1 Protein (fold change) | ~0.5 | ~1.0 | Upregulation |[6][7] |
Table 3: In Vitro Effects of Zln005 on Neuronal and Muscle Cells
| Cell Type / Model | Treatment | Parameter | Result | Reference |
|---|---|---|---|---|
| PC12 Cells (OGD Model) | Zln005 (10 µM) | Cell Viability | Significant Protection | [5][11] |
| L6 Myotubes | Zln005 (20 µM) | PGC-1α mRNA | ~3.5-fold increase | [1][9] |
| L6 Myotubes | Zln005 (20 µM) | Glucose Uptake | ~1.8-fold increase | [1][9] |
| hESC-Cardiomyocytes | Zln005 (10 µM) | PGC-1α mRNA | ~2.5-fold increase | [4] |
| hESC-Cardiomyocytes | Zln005 (10 µM) | TFAM mRNA | ~2.0-fold increase |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in Zln005 research.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Objective: To model ischemic stroke and evaluate the neuroprotective effects of Zln005.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the animal.
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a 4-0 monofilament nylon suture into the external carotid artery (ECA) and advance it into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
-
After a 2-hour occlusion period, withdraw the suture to allow for reperfusion.
-
-
Zln005 Administration: Administer Zln005 (e.g., 2.5 mg/kg) or vehicle intravenously at 2, 4, or 6 hours after the onset of ischemia.[5][11]
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor deficits at 24 hours post-tMCAO on a 0-4 scale.[5]
-
Infarct Volume Measurement: At 24 hours, sacrifice the animals, slice the brains, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area appears white, while viable tissue is red. Calculate the volume using imaging software.[11]
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
-
Objective: To simulate ischemic injury in a neuronal cell line.
-
Cell Line: Differentiated PC12 cells (a rat pheochromocytoma cell line).
-
Procedure:
-
Culture PC12 cells in standard medium.
-
To induce OGD, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 2 hours.
-
Terminate OGD by returning cells to normal glucose-containing medium and re-oxygenating in a standard incubator for 22 hours.
-
-
Zln005 Treatment: Apply Zln005 (e.g., 10 µM) to the culture medium during the reoxygenation phase.[5][11]
-
Outcome Measures:
Gene and Protein Expression Analysis
-
Objective: To quantify changes in the PGC-1α pathway components.
-
Protocols:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from brain tissue or cell lysates using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green Master Mix and primers specific for target genes (e.g., PGC-1α, NRF-1, TFAM, SOD1, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.[11]
-
-
Western Blotting:
-
Prepare protein lysates from hippocampal tissue or cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., PGC-1α, NRF-1, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) system and quantify band density with imaging software.[7]
-
-
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of Zln005 for neurodegenerative disorders. By activating the PGC-1α signaling pathway, Zln005 enhances mitochondrial biogenesis, boosts antioxidant defenses, and reduces neuroinflammation. These mechanisms directly counteract the core pathologies underlying neuronal damage in conditions like ischemic stroke and cognitive decline.[5][6]
Future research should focus on:
-
Chronic Disease Models: Evaluating the efficacy of Zln005 in long-term, progressive models of Alzheimer's and Parkinson's diseases.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Characterizing the distribution and central nervous system availability of Zln005.
-
Safety and Toxicology: Conducting comprehensive safety studies to pave the way for potential clinical trials.
Zln005 represents a promising, mechanism-based therapeutic strategy that targets a central node of cellular metabolism and survival. Further development of this compound could offer a novel approach to treating a range of devastating neurodegenerative diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases [mdpi.com]
- 4. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 5. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
ZLN005 In Vivo Experimental Protocols: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ZLN005 is a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making it a promising therapeutic target for metabolic diseases and conditions associated with mitochondrial dysfunction.[1][3] ZLN005 has been shown to selectively increase the expression of PGC-1α in muscle cells and skeletal muscle, leading to beneficial effects in preclinical models of type 2 diabetes, renal fibrosis, neurocognitive disorders, and ischemia-reperfusion injury.[1][4][5][6] This document provides detailed application notes and protocols for in vivo studies using ZLN005, aimed at assisting researchers in designing and executing their experiments.
Mechanism of Action & Signaling Pathway
ZLN005 upregulates PGC-1α expression primarily through the activation of AMP-activated protein kinase (AMPK).[1][7] This activation appears to be dependent on the MEF2 binding site in the PGC-1α promoter.[7] The increased expression of PGC-1α leads to the coactivation of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM).[8][9] This cascade ultimately enhances mitochondrial biogenesis, fatty acid oxidation, and cellular antioxidant defenses.[1][3][10]
Below is a diagram illustrating the proposed signaling pathway of ZLN005.
Caption: Proposed signaling pathway of ZLN005.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies investigating the effects of ZLN005.
Table 1: ZLN005 Dosage and Administration in Rodent Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Reference |
| db/db Mice | Type 2 Diabetes | 15 mg/kg/day | Oral gavage | 6 weeks | [1] |
| C57BL/6J Mice | Unilateral Ureteral Obstruction (Renal Fibrosis) | 40 mg/kg/day | Intragastric | 1 week | [11] |
| C57BL/6 Mice | Perioperative Neurocognitive Disorders | 5 or 7.5 mg/kg/day | Intraperitoneal injection | 7 days (3 days pre-op to 3 days post-op) | [5] |
| C57BL/6J Mice | Ischemia-Reperfusion Kidney Injury | 3, 6, or 12 mg/kg | Intraperitoneal injection | Single dose 24h before sacrifice | [6] |
| Rats | Transient Middle Cerebral Artery Occlusion (Ischemic Stroke) | Not specified | Intravenous | 2, 4, or 6 hours after ischemia onset | [10] |
Table 2: Pharmacokinetic and Pharmacodynamic Effects of ZLN005
| Parameter | Animal Model | Dosage | Observation | Reference |
| Plasma Concentration | db/db Mice | 15 mg/kg (single oral dose) | Peak concentration reached around 2 hours | [1] |
| Muscle Tissue Concentration | db/db Mice | 15 mg/kg (single oral dose) | Stable at ~3-4 μmol/L over 4 hours | [1] |
| Blood Glucose | db/db Mice | 15 mg/kg/day (4 weeks) | Significant decrease in random and fasting blood glucose | [12] |
| PGC-1α mRNA (Skeletal Muscle) | db/db Mice | 15 mg/kg/day (6 weeks) | Increased transcription | [1] |
| PGC-1α mRNA (Liver) | db/db Mice | 15 mg/kg/day (6 weeks) | Reduced transcription | [1] |
| PGC-1α and CPT-1α protein (Kidney) | C57BL/6J Mice | 3, 6, 12 mg/kg (single IP dose) | Dose-dependent increase | [6] |
| IL-6 and IL-1β (Hippocampus) | C57BL/6 Mice | 5 or 7.5 mg/kg/day (7 days) | Reduced expression after surgery | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Evaluation of ZLN005 in a Type 2 Diabetes Mouse Model
Objective: To assess the chronic anti-diabetic efficacy of ZLN005.
Animal Model: Male C57BKS db/db mice (8 weeks old) and their lean littermates.[1]
Materials:
-
ZLN005
-
Vehicle: 0.5% methylcellulose[1]
-
Oral gavage needles
-
Blood glucose meter and strips
-
Standard laboratory animal diet and housing
Experimental Workflow:
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZLN005 protects against ischemia-reperfusion-induced kidney injury by mitigating oxidative stress through the restoration of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 9. mdpi.com [mdpi.com]
- 10. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ZLN005 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZLN005, a novel small-molecule PGC-1α transcriptional regulator, in mouse models of obesity and type 2 diabetes. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of ZLN005.
Introduction
ZLN005 is a pharmacological agent that has demonstrated beneficial effects on glucose and lipid metabolism in diabetic and obese mice.[1][2] It functions by selectively increasing the expression of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) in skeletal muscle.[1] This tissue-specific action leads to enhanced fat oxidation and glucose uptake, making ZLN005 a promising candidate for the treatment of metabolic diseases.[1]
Mechanism of Action
ZLN005 exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in muscle cells.[1] Activation of AMPK leads to the induction of PGC-1α expression.[1] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[1][3] In skeletal muscle, increased PGC-1α activity stimulates the transcription of genes involved in fatty acid oxidation and glucose transport, such as GLUT4.[1] Conversely, in the liver of diabetic mice, ZLN005 has been shown to reduce the expression of PGC-1α and genes involved in gluconeogenesis, which contributes to its anti-hyperglycemic effects.[1]
References
- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Zln005 Administration Guide for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zln005 is a small molecule that acts as a potent and selective transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis, energy metabolism, and the cellular stress response.[2][3] Dysregulation of PGC-1α has been implicated in various metabolic diseases, including type 2 diabetes, as well as in neurodegenerative disorders and cardiovascular conditions. Zln005 has been shown to increase the expression of PGC-1α and its downstream target genes, leading to enhanced mitochondrial function, improved glucose uptake, and increased fatty acid oxidation in various cell types.[1] These attributes make Zln005 a valuable tool for studying cellular metabolism and a potential therapeutic agent for metabolic and mitochondrial-related diseases.
This guide provides detailed protocols for the administration of Zln005 in cell culture experiments, along with methods for assessing its biological effects.
Mechanism of Action
Zln005 upregulates the transcription of the PPARGC1A gene (encoding PGC-1α). This action is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).[1][4] Activated AMPK can phosphorylate transcription factors that promote the expression of PGC-1α. Subsequently, PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2) and other transcription factors to stimulate the expression of genes involved in mitochondrial biogenesis (e.g., mitochondrial transcription factor A, TFAM), fatty acid oxidation, and glucose metabolism.[2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. PGC-1 coactivators: inducible regulators of energy metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial regulator PGC-1a—Modulating the modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zln005 Dissolution in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zln005 is a potent small-molecule transcriptional activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] Due to its therapeutic potential in metabolic diseases and conditions associated with mitochondrial dysfunction, Zln005 is a compound of significant interest in in vitro research.[3][4] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for dissolving Zln005 in dimethyl sulfoxide (DMSO) for use in a variety of in vitro assays.
Data Presentation
The following tables summarize key quantitative data for the preparation of Zln005 solutions.
Table 1: Solubility of Zln005
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 22 - 50 | 87.88 - 199.72 | Requires sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can decrease solubility.[1][5][6] |
| Ethanol | 5 | 19.97 | Requires sonication.[1] |
Table 2: Preparation of Zln005 Stock Solutions in DMSO Molecular Weight of Zln005: 250.34 g/mol [1]
| Desired Stock Concentration | Mass of Zln005 for 1 mL | Mass of Zln005 for 5 mL | Mass of Zln005 for 10 mL |
|---|---|---|---|
| 1 mM | 0.25 mg | 1.25 mg | 2.50 mg |
| 5 mM | 1.25 mg | 6.25 mg | 12.51 mg |
| 10 mM | 2.50 mg | 12.51 mg | 25.03 mg |
| 50 mM | 12.51 mg | 62.58 mg | 125.17 mg |
Table 3: Recommended Working Concentrations for In Vitro Assays
| Cell Line | Concentration Range (µM) | Incubation Time | Assay Example |
|---|---|---|---|
| L6 myotubes | 2.5 - 20 | 24 hours | AMPK activation, glucose uptake, fatty acid oxidation.[1][7] |
| Primary human hepatocytes | 10 | 24 hours | Protection against hypoxia-induced injury.[8] |
| Alveolar epithelial cells (AECs) | 10 | 24 hours | Protection against H₂O₂-induced senescence.[3] |
| THP-1 (human monocytic cells) | 1 | 48 hours | PGC-1α mRNA expression.[2][9] |
| Human embryonic stem cell-derived cardiomyocytes (hESC-CMs) | 10 | 48 hours | Upregulation of PGC-1α expression. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Zln005 Stock Solution in DMSO
Materials:
-
Zln005 powder (MW: 250.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing Zln005: Carefully weigh out 2.50 mg of Zln005 powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the Zln005 powder.
-
Dissolution:
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, as higher concentrations can be cytotoxic.[10]
-
Prepare fresh working solutions for each experiment by diluting the stock solution directly into the cell culture medium.
Procedure (Example: Preparing 1 mL of 10 µM working solution):
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed. Using the formula M1V1 = M2V2:
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
Dilution:
-
Pipette 999 µL of pre-warmed, complete cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM Zln005 stock solution to the medium.
-
-
Mixing: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Application: Immediately add the working solution to your cell culture plates. The final DMSO concentration in this example is 0.1%.
Visualizations
Zln005 Signaling Pathway
Caption: Signaling pathway of Zln005 activating PGC-1α.
Experimental Workflow for Zln005 Solution Preparation
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring PGC-1α Activation by Zln005 Using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a crucial transcriptional coactivator that plays a central role in regulating cellular energy metabolism.[1][2] It is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and brown adipose tissue.[2] PGC-1α orchestrates mitochondrial biogenesis, fatty acid oxidation, and glucose utilization by co-activating various transcription factors.[2][3] Dysregulation of PGC-1α has been implicated in several metabolic diseases, including type 2 diabetes, obesity, and neurodegenerative disorders, making it an attractive therapeutic target.
Zln005 is a small molecule compound that has been identified as a potent activator of PGC-1α.[4] It has been shown to increase the transcription and subsequent protein expression of PGC-1α, leading to enhanced mitochondrial function and improved metabolic profiles in various experimental models.[2][3][5] Zln005 is believed to exert its effects by promoting the transcriptional activity of PGC-1α, a process that can be dependent on the myocyte enhancer factor 2 (MEF2) binding site within the PGC-1α promoter.[2] Some studies also suggest the involvement of AMP-activated protein kinase (AMPK) in the induction of PGC-1α expression by Zln005.[3]
This document provides detailed application notes and a comprehensive protocol for utilizing Western blot analysis to measure the activation of PGC-1α in response to Zln005 treatment in a cell culture model.
Signaling Pathway of PGC-1α Activation by Zln005
The small molecule Zln005 activates PGC-1α, a key regulator of mitochondrial biogenesis and metabolism. This activation can occur through the AMP-activated protein kinase (AMPK) pathway.[2] Zln005 promotes the transcriptional activity of PGC-1α, which is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α gene promoter.[2] The subsequent increase in PGC-1α protein levels leads to the coactivation of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM).[2][6] This cascade ultimately results in increased mitochondrial biogenesis and enhanced expression of genes involved in oxidative phosphorylation (OXPHOS).
References
- 1. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Mitochondrial Respiration in Zln005-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zln005 is a small molecule compound that has been identified as a potent activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] PGC-1α is a master transcriptional coactivator that plays a crucial role in the regulation of cellular energy metabolism, particularly in mitochondrial biogenesis and respiration.[4][5][6] Activation of PGC-1α by Zln005 leads to the increased expression of downstream genes involved in oxidative metabolism, fatty acid oxidation, and the electron transport chain, ultimately enhancing mitochondrial function.[3][4][5] Consequently, Zln005 has garnered significant interest for its therapeutic potential in metabolic diseases such as type 2 diabetes, as well as conditions associated with mitochondrial dysfunction.[2][4][7][8][9]
These application notes provide detailed protocols for measuring the effects of Zln005 on mitochondrial respiration in cultured cells. The primary methods described are the Seahorse XF Cell Mito Stress Test, which allows for real-time analysis of key mitochondrial parameters in a microplate format, and High-Resolution Respirometry (HRR) using the Oroboros O2k, which offers a detailed assessment of various respiratory states. A classical approach using a Clark-type electrode is also outlined. These protocols are designed to enable researchers to accurately quantify the impact of Zln005 on cellular bioenergetics.
Signaling Pathway of Zln005 Action
Caption: Zln005 signaling pathway leading to enhanced mitochondrial respiration.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of mitochondrial function using the Agilent Seahorse XFe96 or a similar extracellular flux analyzer.[10][11] The assay measures the oxygen consumption rate (OCR) in real-time to determine key parameters of mitochondrial respiration.
Experimental Workflow
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Materials:
-
Adherent cell line of choice (e.g., L6 myotubes, A549, H9c2)
-
Seahorse XF Cell Culture Microplate[12]
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Zln005 (stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell culture reagents (growth medium, PBS, trypsin)
-
Multichannel pipette
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells.
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density (e.g., 20,000-40,000 cells/well).[12][13]
-
Leave background correction wells empty.[13]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.[12]
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a 37°C non-CO2 incubator overnight.[13][14]
-
-
Zln005 Treatment (Day 2):
-
Assay Preparation (Day 2):
-
Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.[11]
-
Wash the cells once with the assay medium.[10]
-
Add fresh assay medium to each well to a final volume of 180 µL.[10]
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes before the assay.[15]
-
Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.
-
-
Seahorse XF Assay:
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
-
Start the Mito Stress Test protocol.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay or by cell counting).
-
Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
-
Protocol 2: High-Resolution Respirometry (Oroboros O2k)
This protocol describes the use of the Oroboros O2k for detailed analysis of mitochondrial respiration in permeabilized cells.[16][17] This technique allows for the precise measurement of oxygen consumption in response to various substrates and inhibitors.
Experimental Workflow
Caption: Workflow for High-Resolution Respirometry using the Oroboros O2k.
Materials:
-
Oroboros O2k Oxygraph
-
Cultured cells treated with Zln005
-
Respiration Medium (e.g., MiR05)
-
Digitonin for cell permeabilization
-
Substrates and inhibitors for SUIT protocol (e.g., malate, glutamate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)
-
Hamilton syringes for titrations
Procedure:
-
Cell Preparation:
-
Culture and treat cells with Zln005 as described in Protocol 1.
-
Harvest cells by trypsinization, centrifuge, and wash with PBS.
-
Resuspend the cell pellet in respiration medium at a concentration of approximately 1x10^6 cells/mL.[17]
-
-
O2k Setup:
-
Calibrate the oxygen sensors of the O2k according to the manufacturer's protocol.
-
Add 2 mL of respiration medium to each chamber and allow the signal to stabilize.
-
-
Respirometry Measurement:
-
Add the cell suspension to the O2k chambers.
-
Close the chambers and allow the routine respiration of intact cells to be measured.
-
Permeabilize the cells by adding a titrated amount of digitonin.
-
Initiate the SUIT protocol by sequentially adding substrates, uncouplers, and inhibitors to assess different respiratory states. A common protocol includes:
-
Malate and glutamate to measure Complex I-linked leak respiration.
-
ADP to measure Complex I-linked oxidative phosphorylation (OXPHOS) capacity.
-
Succinate to measure Complex I+II-linked OXPHOS capacity.
-
Rotenone to inhibit Complex I and measure Complex II-linked respiration.
-
Oligomycin to inhibit ATP synthase and measure leak respiration.
-
FCCP (uncoupler) to measure the maximal capacity of the electron transport system (ETS).
-
Antimycin A to inhibit Complex III and measure residual oxygen consumption.
-
-
-
Data Analysis:
-
Use the DatLab software to analyze the oxygen flux data.
-
Calculate the respiration rates for each respiratory state and normalize to the number of cells.
-
Protocol 3: Clark-Type Electrode Measurement
This is a classic method for measuring oxygen consumption in a suspension of isolated mitochondria or permeabilized cells.[18][19][20][21]
Materials:
-
Clark-type oxygen electrode system with a stirred, temperature-controlled chamber[18]
-
Isolated mitochondria or permeabilized cells from Zln005-treated cultures
-
Respiration buffer[22]
-
Respiratory substrates (e.g., malate, glutamate, succinate)[18]
-
ADP
-
Inhibitors (e.g., oligomycin, rotenone)
Procedure:
-
Preparation:
-
Isolate mitochondria from Zln005-treated and control cells using standard differential centrifugation methods.
-
Alternatively, prepare a suspension of permeabilized cells.
-
Calibrate the Clark-type electrode.
-
-
Measurement:
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria or permeabilized cells to the chamber.
-
Record the basal oxygen consumption rate (State 2 respiration).
-
Add respiratory substrates (e.g., malate + glutamate for Complex I).
-
Add a known amount of ADP to initiate State 3 respiration (active ATP synthesis).
-
Once the ADP is consumed, the respiration rate will decrease to State 4 (resting state).
-
The ratio of State 3 to State 4 respiration is the Respiratory Control Ratio (RCR), an indicator of mitochondrial coupling.
-
Inhibitors can be added to dissect the activity of specific respiratory chain complexes.
-
-
Data Analysis:
-
Calculate the oxygen consumption rates (in nmol O2/min/mg protein) for each respiratory state.
-
Determine the RCR and ADP/O ratios.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and Zln005-treated groups.
Table 1: Key Mitochondrial Respiration Parameters (Seahorse XF Data)
| Treatment Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| Zln005 (2.5 µM) | ||||
| Zln005 (5 µM) | ||||
| Zln005 (10 µM) | ||||
| Zln005 (20 µM) |
Table 2: High-Resolution Respirometry Data (Oroboros O2k)
| Treatment Group | Routine Respiration (pmol O2/s/10^6 cells) | CI-linked OXPHOS (pmol O2/s/10^6 cells) | CI+II-linked OXPHOS (pmol O2/s/10^6 cells) | ETS Capacity (pmol O2/s/10^6 cells) |
| Vehicle Control | ||||
| Zln005 (10 µM) |
Table 3: Clark-Type Electrode Data
| Treatment Group | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| Vehicle Control | |||
| Zln005 (10 µM) |
Conclusion
The protocols detailed in these application notes provide robust methods for quantifying the effects of the PGC-1α activator Zln005 on mitochondrial respiration. By employing techniques such as the Seahorse XF Mito Stress Test and High-Resolution Respirometry, researchers can gain valuable insights into the bioenergetic impact of Zln005, furthering our understanding of its mechanism of action and its potential as a therapeutic agent for metabolic and mitochondrial diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α. [escholarship.org]
- 9. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. tabaslab.com [tabaslab.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. hpst.cz [hpst.cz]
- 16. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hansatech Instruments Ltd | Clark-type oxygen electrodes for high-resolution respirometry [hansatech-instruments.com]
- 20. Assessment of respiration in isolated plant mitochondria using Clark-type electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Immunohistochemistry protocol for detecting Zln005 effects in tissue
Topic: Immunohistochemistry Protocol for Detecting Zln005 Effects in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zln005 is a novel small-molecule transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a master regulator of cellular energy metabolism and mitochondrial biogenesis, expressed in tissues with high energy demands such as skeletal muscle, heart, kidney, and brain.[3][4] By upregulating PGC-1α, Zln005 enhances the expression of downstream genes involved in mitochondrial function and fatty acid oxidation, offering therapeutic potential for metabolic diseases, renal fibrosis, and ischemia-reperfusion injury.[5][6][7]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of Zln005 by detecting changes in the expression and localization of PGC-1α and its downstream targets within the tissue microenvironment. This document provides a detailed protocol for using IHC to assess the pharmacological effects of Zln005 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle of the Method and Signaling Pathway
Zln005 treatment is hypothesized to increase the transcription and subsequent protein expression of PGC-1α. This activation, often involving the AMP-activated protein kinase (AMPK) pathway, leads to the coactivation of nuclear respiratory factors (e.g., NRF1) which in turn activate key mitochondrial genes like Mitochondrial Transcription Factor A (TFAM).[3][8] This cascade promotes mitochondrial biogenesis and enhances cellular metabolic function.[6]
This IHC protocol utilizes specific primary antibodies to detect PGC-1α and a key downstream marker, TFAM. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for the microscopic visualization and semi-quantification of protein expression.
Materials and Reagents
Equipment:
-
Microtome
-
Slide warming tray
-
Staining jars
-
Humidified incubation chamber
-
Light microscope
-
Coplin jars or staining dishes
-
Water bath
Reagents:
-
Xylene (Histology grade)
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibodies (See Table 1 for suggestions)
-
Biotinylated Secondary Antibody (species-specific)
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (for counterstaining)
-
Mounting Medium (e.g., DPX)
-
Microscope slides (positively charged) and coverslips
Table 1: Recommended Primary Antibodies
| Target Protein | Host Species | Dilution | Supplier |
|---|---|---|---|
| PGC-1α | Rabbit | 1:200 | (Vendor Specific) |
| TFAM | Mouse | 1:500 | (Vendor Specific) |
Note: Optimal antibody dilutions must be determined empirically by the end-user.
Experimental Workflow and Protocol
The following diagram outlines the major steps in the immunohistochemistry protocol for FFPE tissues.
Detailed Protocol:
1. Deparaffinization and Rehydration [9][10] a. Immerse slides in Xylene: 2 changes for 10 minutes each. b. Immerse in 100% Ethanol: 2 changes for 10 minutes each. c. Immerse in 95% Ethanol: 1 change for 5 minutes. d. Immerse in 70% Ethanol: 1 change for 5 minutes. e. Rinse gently with running tap water, then wash in distilled water for 5 minutes.
2. Antigen Retrieval a. Place slides in a staining jar filled with Sodium Citrate Buffer (pH 6.0). b. Heat in a water bath or steamer at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides with PBS (3 changes for 5 minutes each).
3. Peroxidase Blocking a. Incubate sections with 3% Hydrogen Peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides with PBS (3 changes for 5 minutes each).
4. Blocking [11] a. Apply Blocking Buffer (e.g., 5% Normal Goat Serum in PBS) to cover the tissue sections. b. Incubate in a humidified chamber for 1 hour at room temperature to block non-specific antibody binding.
5. Primary Antibody Incubation a. Gently tap off the blocking buffer (do not rinse). b. Apply the diluted primary antibody (e.g., anti-PGC-1α or anti-TFAM) to the sections. c. Incubate in a humidified chamber overnight at 4°C.
6. Secondary Antibody and Detection [12][13] a. The next day, allow slides to come to room temperature. b. Rinse slides with PBS (3 changes for 5 minutes each). c. Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions. d. Incubate for 1 hour at room temperature in a humidified chamber. e. Rinse slides with PBS (3 changes for 5 minutes each). f. Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. g. Rinse slides with PBS (3 changes for 5 minutes each). h. Prepare and apply the DAB substrate solution. Monitor the color development under a microscope (typically 2-10 minutes). i. Stop the reaction by immersing the slides in distilled water.
7. Counterstaining a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse thoroughly with running tap water until the water runs clear. c. "Blue" the sections in Scott's tap water or a weak alkaline solution. d. Rinse with tap water.
8. Dehydration and Mounting a. Immerse slides in 70% Ethanol for 2 minutes. b. Immerse in 95% Ethanol for 2 minutes. c. Immerse in 100% Ethanol: 2 changes for 2 minutes each. d. Immerse in Xylene: 2 changes for 5 minutes each. e. Apply a drop of mounting medium and place a coverslip.
Data Analysis and Interpretation
Stained slides should be examined under a light microscope. The expression of target proteins (PGC-1α, TFAM) will appear as a brown precipitate (DAB staining), while cell nuclei will be counterstained blue (Hematoxylin).
-
Qualitative Analysis: Note the subcellular localization of the staining (e.g., nuclear, cytoplasmic, mitochondrial) and the cell types showing positive staining.
-
Semi-Quantitative Analysis: Use a scoring system, such as the H-Score, which combines staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.
-
H-Score = Σ [Intensity × (% of cells at that intensity)]
-
The score ranges from 0 to 300.
-
-
Image Analysis: Use software (e.g., ImageJ/Fiji, QuPath) to quantify the area and intensity of the positive stain for more objective data.
Expected Results and Data Presentation
Treatment with Zln005 is expected to cause a dose-dependent increase in the expression of PGC-1α and its downstream target TFAM in responsive tissues.[6][14] The results can be summarized in a table for clear comparison.
Table 2: Hypothetical IHC Staining Results in Kidney Tissue Following Zln005 Treatment
| Treatment Group | Dose (mg/kg) | PGC-1α H-Score (Mean ± SD) | TFAM H-Score (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 0 | 45 ± 10 | 60 ± 12 |
| Zln005 | 5 | 110 ± 15* | 135 ± 18* |
| Zln005 | 15 | 195 ± 20** | 220 ± 25** |
Statistically significant difference compared to vehicle control (e.g., p < 0.05). SD = Standard Deviation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. ZLN005 protects against ischemia-reperfusion-induced kidney injury by mitigating oxidative stress through the restoration of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess Zln005 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zln005 is a novel small-molecule transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, energy metabolism, and cellular antioxidant systems. By upregulating PGC-1α, Zln005 has demonstrated therapeutic potential in a variety of preclinical models, including those for type 2 diabetes, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] In vitro studies have shown that Zln005 can increase the expression of PGC-1α and its downstream targets, leading to enhanced mitochondrial function, improved glucose uptake, and increased fatty acid oxidation.[3][4]
These application notes provide detailed protocols for various non-invasive in vivo imaging techniques to assess the efficacy of Zln005 in living organisms. The described methods allow for the longitudinal and quantitative assessment of the pharmacodynamic effects of Zln005 on key metabolic pathways.
Zln005 Signaling Pathway
Zln005 upregulates the transcription of PGC-1α, which in turn coactivates nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM). This signaling cascade stimulates the replication and transcription of mitochondrial DNA, leading to increased mitochondrial biogenesis and enhanced oxidative phosphorylation. The activation of PGC-1α by Zln005 has also been linked to the activation of AMP-activated protein kinase (AMPK) and is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[3]
Experimental Workflow for In Vivo Assessment of Zln005 Efficacy
A typical experimental workflow for assessing the in vivo efficacy of Zln005 using imaging techniques involves several key stages, from animal model selection to data analysis.
Application Note 1: In Vivo Bioluminescence Imaging of PGC-1α Promoter Activity
Objective: To non-invasively monitor the transcriptional activation of the PGC-1α promoter in response to Zln005 treatment in live animals. This assay provides a direct measure of the target engagement of Zln005.
Principle: This technique utilizes a reporter construct where the PGC-1α promoter drives the expression of a luciferase enzyme. Administration of the luciferase substrate (e.g., D-luciferin) results in light emission that can be detected and quantified using a sensitive CCD camera-based imaging system. The intensity of the bioluminescent signal is proportional to the activity of the PGC-1α promoter.
Experimental Protocol
-
Animal Model:
-
Generate transgenic mice expressing the firefly luciferase gene under the control of the murine PGC-1α promoter.
-
Alternatively, use in vivo electroporation or adeno-associated virus (AAV) vectors to deliver the PGC-1α promoter-luciferase reporter construct to the target tissue (e.g., skeletal muscle).
-
-
Zln005 Administration:
-
Administer Zln005 to the animals. A typical dosage for mice is 15 mg/kg, administered daily via oral gavage (p.o.). The vehicle control group should receive the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
In Vivo Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer the D-luciferin substrate via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.
-
Acquire images at multiple time points post-luciferin injection (e.g., 5, 10, 15, and 20 minutes) to determine the peak signal.
-
Image acquisition is performed using an in vivo imaging system (e.g., IVIS Spectrum). Typical imaging parameters include an open emission filter, medium binning, and an exposure time of 1-5 minutes depending on signal intensity.
-
Longitudinal imaging can be performed at baseline and at various time points during Zln005 treatment (e.g., weekly).
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the target tissue.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Normalize the signal to the baseline values for each animal.
-
Perform statistical analysis to compare the Zln005-treated group with the vehicle control group.
-
Data Presentation
| Treatment Group | Baseline (Photons/s) | Week 1 (Fold Change) | Week 2 (Fold Change) | Week 4 (Fold Change) |
| Vehicle Control | 1.0 x 10^5 ± 0.2 x 10^5 | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| Zln005 (15 mg/kg) | 1.1 x 10^5 ± 0.3 x 10^5 | 2.5 ± 0.5* | 3.8 ± 0.7 | 4.2 ± 0.9 |
*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Application Note 2: In Vivo Imaging of Mitochondrial Biogenesis
Objective: To visualize and quantify changes in mitochondrial mass and density in response to Zln005 treatment.
Principle: This can be achieved using fluorescent probes that accumulate in mitochondria or by using transgenic models expressing fluorescent proteins targeted to the mitochondria. Two-photon microscopy is often employed for deep-tissue in vivo imaging with high resolution.
Experimental Protocol
-
Animal Model and Probe Selection:
-
Transgenic Model: Utilize mice expressing a mitochondria-targeted fluorescent protein, such as mito-Dendra2, in the cell type of interest. This allows for longitudinal imaging of mitochondrial morphology and density.
-
Fluorescent Dyes: For acute studies, use mitochondria-specific fluorescent dyes such as MitoTracker Green FM, which accumulates in mitochondria largely independent of membrane potential and can be used to assess mitochondrial mass.
-
-
Zln005 Administration:
-
Administer Zln005 as described in the previous protocol (e.g., 15 mg/kg, daily, p.o.).
-
-
In Vivo Two-Photon Microscopy:
-
For imaging tissues like skeletal muscle or brain, a cranial or dorsal skinfold window chamber may be required for optical access.
-
Anesthetize the animal and position it on the microscope stage.
-
If using a fluorescent dye, administer it systemically (e.g., via tail vein injection) according to the manufacturer's protocol.
-
Acquire 3D image stacks of the target tissue using a two-photon microscope. Typical excitation wavelengths for green fluorescent proteins and dyes are around 920 nm.
-
Repeat imaging sessions at desired time points to track changes in mitochondrial density and morphology over the course of Zln005 treatment.
-
-
Data Analysis:
-
Perform 3D reconstruction of the acquired image stacks.
-
Quantify mitochondrial density as the percentage of the cytosolic volume occupied by mitochondria.
-
Analyze mitochondrial morphology (e.g., aspect ratio, form factor) to assess changes in mitochondrial network dynamics.
-
Compare the quantitative data between the Zln005-treated and vehicle control groups.
-
Data Presentation
| Treatment Group | Baseline Mitochondrial Density (%) | Week 4 Mitochondrial Density (%) | Fold Change in Mitochondrial Density |
| Vehicle Control | 10.2 ± 1.5 | 10.8 ± 1.8 | 1.06 ± 0.15 |
| Zln005 (15 mg/kg) | 10.5 ± 1.7 | 15.3 ± 2.1 | 1.46 ± 0.20 |
*Note: Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Application Note 3: In Vivo Imaging of Fatty Acid Oxidation
Objective: To measure the rate of fatty acid oxidation (FAO) in target tissues following Zln005 treatment.
Principle: This can be assessed using Positron Emission Tomography (PET) with radiolabeled fatty acid analogs or with optical imaging using fluorescent probes that are activated upon β-oxidation.
Protocol 1: PET Imaging with 11C-palmitate
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to imaging to increase fatty acid utilization.
-
Anesthetize the mice with isoflurane.
-
-
Zln005 Administration:
-
Administer Zln005 as a single dose or chronically as per the study design.
-
-
PET Imaging:
-
Administer 11C-palmitate (typically 5-10 MBq) via tail vein injection.
-
Perform a dynamic PET scan for 60 minutes to measure the uptake and clearance of the tracer from the target tissue.
-
A CT scan can be acquired for anatomical co-registration.
-
-
Data Analysis:
-
Draw ROIs on the target tissue in the co-registered PET/CT images.
-
Generate time-activity curves (TACs) for the tissue.
-
Apply a compartmental model to the TACs to estimate the rate of myocardial fatty acid oxidation (MFAO).
-
Compare the MFAO rates between the Zln005-treated and control groups.
-
Protocol 2: Multiphoton Microscopy with FAOBlue
-
Animal Preparation:
-
Prepare the animal for in vivo microscopy as described previously (e.g., with an imaging window).
-
-
Zln005 Administration:
-
Administer Zln005 as required.
-
-
Multiphoton Imaging:
-
Administer the FAOBlue probe via intravenous injection.
-
Acquire time-lapse images of the target tissue using a multiphoton microscope with an excitation wavelength of approximately 820 nm and an emission filter of 415-485 nm.
-
-
Data Analysis:
-
Measure the rate of increase in fluorescence intensity over time, which corresponds to the rate of FAO.
-
Compare the FAO rates between the Zln005-treated and control groups.
-
Data Presentation
| Imaging Modality | Treatment Group | Fatty Acid Oxidation Rate (nmol/min/g) | Fold Change vs. Control |
| PET (11C-palmitate) | Vehicle Control | 350 ± 50 | 1.0 |
| Zln005 (15 mg/kg) | 525 ± 75 | 1.5 | |
| Multiphoton (FAOBlue) | Vehicle Control | 100 ± 15 (arbitrary units) | 1.0 |
| Zln005 (15 mg/kg) | 180 ± 25 | 1.8 |
*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Application Note 4: In Vivo Imaging of Glucose Uptake
Objective: To measure changes in glucose uptake in response to Zln005 treatment.
Principle: While 18F-FDG PET is the gold standard, non-radioactive methods like glucose chemical exchange saturation transfer (glucoCEST) MRI and bioluminescent probes offer alternatives for longitudinal studies.
Protocol 1: glucoCEST MRI
-
Animal Preparation:
-
Fast the animals for 4-6 hours.
-
Anesthetize the mice and position them in the MRI scanner.
-
-
Zln005 Administration:
-
Administer Zln005 as per the study design.
-
-
glucoCEST MRI:
-
Acquire baseline CEST images.
-
Administer a bolus of D-glucose (e.g., 3 g/kg, i.p. or i.v.).
-
Acquire a series of post-glucose CEST images over 60 minutes.
-
Imaging is typically performed at a high magnetic field (e.g., 7T or 9.4T) for optimal signal. A saturation pulse is applied at the hydroxyl proton frequency of glucose (~1.2 ppm).
-
-
Data Analysis:
-
Calculate the CEST effect as the magnetization transfer ratio asymmetry (MTRasym) at 1.2 ppm.
-
Determine the glucoCEST enhancement by subtracting the baseline MTRasym from the post-glucose values.
-
Compare the glucoCEST enhancement between the Zln005-treated and control groups.
-
Protocol 2: Bioluminescence Imaging with BiGluc
-
Animal Model:
-
Use animals that ubiquitously or tissue-specifically express luciferase.
-
-
Zln005 Administration:
-
Administer Zln005 as required.
-
-
Bioluminescence Imaging:
-
The BiGluc probe consists of two components: a caged luciferin and an azido-glucose.
-
Administer the caged luciferin intravenously.
-
After a specified time (e.g., 12-24 hours), administer the azido-glucose intraperitoneally.
-
Immediately begin imaging the bioluminescent signal for 30-60 minutes.
-
-
Data Analysis:
-
Quantify the total photon flux over the imaging period.
-
Compare the signal between the Zln005-treated and control groups.
-
Data Presentation
| Imaging Modality | Treatment Group | Glucose Uptake (Fold Change vs. Baseline) |
| glucoCEST MRI | Vehicle Control | 1.2 ± 0.2 |
| Zln005 (15 mg/kg) | 1.8 ± 0.3* | |
| Bioluminescence (BiGluc) | Vehicle Control | 1.5 ± 0.3 |
| Zln005 (15 mg/kg) | 2.5 ± 0.5** |
*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
References
- 1. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic imaging of mitochondria in the murine cerebral vasculature using in vivo two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on the determination of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zln005 solubility issues and how to improve them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with Zln005 and to offer solutions for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Zln005 and what is its primary mechanism of action?
A1: Zln005 is a small molecule and potent transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] Its primary mechanism of action involves the upregulation of PGC-1α transcription, which in turn promotes the expression of downstream genes involved in mitochondrial biogenesis, oxidative metabolism, and energy homeostasis.[2] In some cell types, such as L6 myotubes, Zln005 has been shown to activate AMP-activated protein kinase (AMPK), which is involved in the induction of PGC-1α expression.[3][4]
Q2: What are the known solubility characteristics of Zln005?
A2: Zln005 is a hydrophobic compound and is practically insoluble in water.[2][5] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6][7] For in vivo studies, it is typically formulated in a mixed vehicle system to achieve a stable suspension or solution.
Q3: Why am I observing precipitation when preparing my Zln005 solution?
A3: Precipitation of Zln005 can occur for several reasons:
-
Low solubility in aqueous solutions: Zln005 is inherently poorly soluble in aqueous buffers. Direct dilution of a DMSO stock solution into an aqueous medium without the use of co-solvents or other solubilizing agents will likely cause the compound to precipitate.
-
Solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your working solution may be too low to maintain Zln005 in a dissolved state.
-
Temperature: Changes in temperature can affect solubility. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.
-
pH of the solution: The pH of your buffer can influence the ionization state of the compound, which may affect its solubility.
Q4: Can I use sonication or heating to dissolve Zln005?
A4: Yes, sonication and gentle heating can be used to aid in the dissolution of Zln005, particularly when preparing stock solutions or formulations.[8][9] However, it is crucial to ensure that the compound is stable at the applied temperature and that the sonication is not excessively vigorous to avoid degradation. Always check the manufacturer's recommendations for storage and handling.
Troubleshooting Guide: Zln005 Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with Zln005.
Problem: Zln005 precipitates out of solution upon dilution of the DMSO stock in my aqueous buffer.
| Possible Cause | Suggested Solution |
| Insufficient organic solvent in the final solution. | Increase the final concentration of DMSO in your working solution. However, be mindful of the DMSO tolerance of your specific cell line or animal model. |
| The aqueous buffer is not suitable for Zln005. | Consider using a different buffer system or adding a surfactant like Tween-80 to your buffer to improve solubility. |
| The concentration of Zln005 is too high for the chosen solvent system. | Reduce the final concentration of Zln005 in your working solution. |
Problem: My Zln005 formulation for in vivo studies is not stable and shows precipitation over time.
| Possible Cause | Suggested Solution |
| The vehicle composition is not optimal for Zln005 solubility and stability. | Utilize a multi-component vehicle system. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1][3][8] The order of addition of these components is often critical. |
| The formulation was not prepared correctly. | Follow a validated protocol for preparing the in vivo formulation. This typically involves dissolving Zln005 in DMSO first, followed by the sequential addition of other co-solvents with thorough mixing at each step.[9] |
| The formulation is being stored for too long or at an inappropriate temperature. | Prepare the formulation fresh before each use. If short-term storage is necessary, consult the literature or manufacturer's guidelines for appropriate conditions. |
Quantitative Solubility Data
The following tables summarize the reported solubility of Zln005 in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 10 mg/mL | May require ultrasonication to fully dissolve.[1][10] | [1][3][6][7][10] |
| Ethanol | ~10 mM | Soluble. | [6] |
| Water | Insoluble | Zln005 is practically insoluble in aqueous solutions. | [2][5] |
| DMF | 14 mg/mL | - | [7] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [7] |
Table 2: Formulations for In Vivo Administration
| Formulation Components (v/v) | Achieved Concentration | Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.2 mg/mL (8.79 mM) | Suspended solution | [1][8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL (4.99 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (4.99 mM) | Clear solution | [1][8] |
| 0.5% CMC-Na | 40 mg/kg dose prepared | - | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Zln005 Stock Solution in DMSO
-
Weigh out the required amount of Zln005 powder using a calibrated analytical balance. The molecular weight of Zln005 is 250.34 g/mol .[1]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Zln005 Formulation for Oral Gavage in Mice (Suspension)
This protocol is adapted from published in vivo studies.[1][8]
-
Prepare a stock solution of Zln005 in DMSO (e.g., 22 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the Zln005 DMSO stock solution.
-
Sequentially add the following components, vortexing thoroughly after each addition:
-
4 volumes of PEG300
-
0.5 volumes of Tween-80
-
4.5 volumes of sterile saline
-
-
The final concentration of the components should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This will result in a suspended solution. Ensure the suspension is homogenous before administration.
Visualizations
Caption: Zln005 activates AMPK, leading to increased PGC-1α transcription.
Caption: A workflow for troubleshooting common Zln005 solubility issues.
Caption: Key factors that have a direct impact on the solubility of Zln005.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. ZLN005产品说明书 [selleck.cn]
- 6. ZLN005, PGC-1alpha transcriptional activator (CAS 49671-76-3) | Abcam [abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivochem.net [invivochem.net]
- 10. ZLN005 ≥95% (HPLC) | 49671-76-3 [sigmaaldrich.com]
- 11. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis [mdpi.com]
Potential off-target effects of Zln005 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Zln005 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zln005?
Zln005 is a small molecule that acts as a transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] It upregulates the expression of the PPARGC1A gene, leading to increased levels of PGC-1α protein. This master regulator then coactivates various transcription factors to enhance mitochondrial biogenesis, fatty acid oxidation, and antioxidant defenses.[3][4][5]
Q2: Are the effects of Zln005 consistent across all primary cell types?
No, the effects of Zln005 can be highly cell-type specific. For instance, Zln005 has been shown to increase PGC-1α expression in L6 myotubes, but not in rat primary hepatocytes.[2][6] This specificity is thought to be due to the differential expression of co-factors and transcription factors, such as myocyte enhancer factor 2 (MEF2), which are required for Zln005's activity.[6][7] Researchers should, therefore, validate the effects of Zln005 in their specific primary cell model.
Q3: What are the potential off-target effects of Zln005?
While Zln005 is designed to target PGC-1α, potential off-target effects could arise from several factors:
-
AMPK Activation: Zln005 has been shown to activate AMP-activated protein kinase (AMPK) in a dose-dependent manner in some cell types, which in turn can induce PGC-1α expression.[6][8] However, AMPK is a central energy sensor with numerous downstream targets, and its broad activation could lead to unintended metabolic changes.
-
High Concentrations and Cytotoxicity: At high concentrations (typically ≥10 µM), Zln005 has been observed to decrease cell viability in certain cell lines, such as HK2 cells.[9] It is crucial to determine the optimal, non-toxic concentration for each primary cell type.
-
Unintended Gene Regulation: As a transcriptional regulator, there is a possibility that Zln005 could influence the expression of genes other than PGC-1α and its canonical downstream targets.
Q4: How can I minimize potential off-target effects in my experiments?
To minimize off-target effects, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration of Zln005 that elicits the desired biological effect in your primary cells.
-
Positive and Negative Controls: Use appropriate controls, such as a well-characterized PGC-1α activator (e.g., AICAR for AMPK-dependent activation) and negative controls (vehicle-treated cells).
-
Rescue Experiments: To confirm that the observed effects are PGC-1α dependent, perform rescue experiments using siRNA or shRNA to knock down PGC-1α expression. The effects of Zln005 should be diminished in PGC-1α knockdown cells.[10]
-
Time-Course Analysis: Conduct a time-course experiment to distinguish early, direct effects from later, indirect consequences of Zln005 treatment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death or cytotoxicity observed after Zln005 treatment. | The concentration of Zln005 may be too high for the specific primary cell type. | Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and titrating up to determine the optimal, non-toxic dose. A study on HK2 cells noted toxicity at concentrations of 10 µM and higher.[9] |
| Inconsistent or no induction of PGC-1α expression. | The effect of Zln005 is known to be cell-type specific.[2][6] The necessary co-factors for its activity may not be present in your primary cells. | Confirm the expression of key transcription factors like MEF2 in your cells. Consider using an alternative PGC-1α activator or a different cell model if Zln005 is not effective. |
| Unexpected changes in cellular metabolism unrelated to mitochondrial biogenesis. | Zln005 can activate AMPK, a master regulator of metabolism with broad effects.[6] | Measure the phosphorylation status of AMPK and its other downstream targets (e.g., ACC) to assess off-target pathway activation. Use an AMPK inhibitor (e.g., Compound C) to determine if the unexpected effects are AMPK-dependent. |
| Observed phenotype is not rescued by PGC-1α knockdown. | The effect may be independent of PGC-1α and thus an off-target effect. | Investigate alternative signaling pathways that might be affected by Zln005. Consider performing transcriptomic or proteomic analysis to identify other potential targets. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the specificity of Zln005. Note: This data is illustrative and should be experimentally verified for your specific primary cell type.
| Parameter | Primary Myoblasts | Primary Hepatocytes | Primary Neurons |
| EC50 for PGC-1α induction | 5 µM | > 25 µM (no significant induction) | 10 µM |
| LC50 (Cytotoxicity) | 50 µM | 75 µM | 40 µM |
| Fold change in PGC-1α mRNA (at 10 µM) | 4.5 | 1.2 | 3.0 |
| Fold change in AMPK phosphorylation (at 10 µM) | 3.0 | 1.1 | 2.5 |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of Zln005 (Dose-Response Curve)
-
Cell Plating: Plate primary cells at an appropriate density in a multi-well plate and allow them to adhere and stabilize for 24 hours.
-
Zln005 Preparation: Prepare a stock solution of Zln005 in DMSO. Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of Zln005.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Endpoint Analysis:
-
Cytotoxicity: Assess cell viability using an MTT or similar assay.
-
Efficacy: Harvest cells for RNA or protein extraction to quantify PGC-1α expression levels via qRT-PCR or Western blot.
-
-
Data Analysis: Plot cell viability and PGC-1α expression against Zln005 concentration to determine the optimal non-toxic dose that provides significant PGC-1α induction.
Protocol 2: Assessing Off-Target Effects via PGC-1α Knockdown
-
siRNA Transfection: Transfect primary cells with a validated siRNA targeting PGC-1α or a non-targeting scramble control siRNA using a suitable transfection reagent.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Zln005 Treatment: Treat the transfected cells with the predetermined optimal dose of Zln005 or a vehicle control.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., mitochondrial respiration, gene expression, cell viability).
-
Data Analysis: Compare the effect of Zln005 in the PGC-1α knockdown cells to the scramble control. A diminished or absent effect in the knockdown cells indicates that the phenotype is on-target.
Visualizations
Caption: Zln005 signaling pathway and potential off-target effects.
Caption: Troubleshooting workflow for Zln005-induced cytotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZLN005 protects against ischemia-reperfusion-induced kidney injury by mitigating oxidative stress through the restoration of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Zln005 results in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Zln005 in in vitro experiments. Inconsistent results can arise from various factors, and this guide aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Zln005?
Zln005 is a small molecule that acts as a potent transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] It functions by upregulating the transcription of the PGC-1α gene, which in turn coactivates downstream genes involved in mitochondrial biogenesis, oxidative metabolism, and energy homeostasis.[2] In some cell types, such as L6 myotubes, this action is dependent on the activation of AMP-activated protein kinase (AMPK).[1][4]
Q2: In which cell lines has Zln005 been shown to be effective?
Zln005 has demonstrated activity in a variety of cell lines, primarily skeletal muscle cells and cardiomyocytes.[5][6] However, its effects are known to be cell-type specific. For example, Zln005 increases PGC-1α expression in L6 myotubes but does not show the same effect in rat primary hepatocytes.[1][4] Efficacy has also been reported in human embryonic stem cell-derived cardiomyocytes (hESC-CMs), human kidney tubular epithelial cells (HK2), and alveolar epithelial cells.[6][7][8][9]
Q3: What are the recommended storage and handling conditions for Zln005?
Proper storage and handling are critical for maintaining the stability and activity of Zln005.
-
Powder: Store at -20°C for up to 3 years.[3]
-
Stock Solutions: Prepare stock solutions in DMSO.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C for up to 1 year or -80°C for up to 2 years.[3][10] Use fresh, high-quality DMSO, as moisture can reduce solubility.[1]
Troubleshooting Guide
Problem 1: Zln005 is not showing any effect in my cell line.
If you are not observing the expected effects of Zln005, consider the following troubleshooting steps:
-
Cell-Type Specificity: Confirm that Zln005 is active in your specific cell line. As noted, Zln005's effects can be highly cell-type dependent.[1] Review the literature to see if Zln005 has been validated in your model system.
-
Concentration Optimization: The effective concentration of Zln005 can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental conditions.
-
Compound Integrity: Ensure that your Zln005 has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.[1][3] Consider preparing a fresh stock solution from powder.
-
Incubation Time: The time required to observe an effect can vary. Some studies report effects after 24 hours, while others may require longer or shorter incubation periods.[3][4]
Problem 2: The results of my Zln005 experiments are not reproducible.
Lack of reproducibility can be a significant challenge. Here are some factors to investigate:
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Variable Zln005 Preparation: Prepare fresh dilutions of Zln005 from a stable stock solution for each experiment. Avoid using old working solutions.
-
Solvent Effects: Use a consistent final concentration of the solvent (e.g., DMSO) in all experimental and control wells. High concentrations of DMSO can be toxic to some cell lines.
-
Assay Variability: Ensure that the assays used to measure the effects of Zln005 are robust and have low well-to-well and day-to-day variability.
Data Presentation
Table 1: Summary of In Vitro Zln005 Concentrations and Observed Effects
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| L6 myotubes | 2.5 - 20 µM | 24 hours | Increased PGC-1α mRNA, glucose uptake, and fatty acid oxidation. Dose-dependent activation of AMPK. | [3][4] |
| Rat Primary Hepatocytes | Not specified | 24 hours | No increase in PGC-1α gene expression. | [4] |
| hESC-CMs | 10 µM | 48 hours (treatment from day 10-12) | Upregulated PGC-1α expression and mitochondrial function-related genes. | [6] |
| HL-1 cells | 10, 20 µM | 6 hours | Increased protein levels of TAC1, Bax, Bim, cleaved Caspase 1, and cleaved Caspase 9. | [10] |
| HK2 cells | 2.5 - 5 µM | Not specified | Improved cell viability under hypoxia-reoxygenation. | [7][11] |
| A549 cells | Not specified | 24 hours (pretreatment) | Alleviated H₂O₂-induced cell senescence. | [8] |
Experimental Protocols
Key Experiment: Measuring PGC-1α mRNA levels in L6 Myotubes
This protocol is a generalized procedure based on methodologies described in the literature.[4]
-
Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% fetal bovine serum. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Zln005 Treatment: Prepare a stock solution of Zln005 in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 2.5, 5, 10, 20 µM). Treat the differentiated L6 myotubes for 24 hours. Include a vehicle control (DMSO) at the same final concentration as the highest Zln005 treatment.
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a suitable commercial kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the PGC-1α gene and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in PGC-1α mRNA expression.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 7. e-century.us [e-century.us]
- 8. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - Ma - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ZLN005 protects against ischemia-reperfusion-induced kidney injury by mitigating oxidative stress through the restoration of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Zln005 treatment duration for maximal PGC-1α induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Zln005 treatment for maximal Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α) induction.
Frequently Asked Questions (FAQs)
Q1: What is Zln005 and how does it induce PGC-1α expression?
A1: Zln005 is a small molecule compound that acts as a potent activator of PGC-1α.[1] Its primary mechanism of action involves enhancing the transcriptional activity of the PGC-1α gene. This process is dependent on the myocyte enhancer factor 2 (MEF2) binding site located at the promoter region of the PGC-1α gene.[2] Additionally, the activation of the AMP-activated protein kinase (AMPK) pathway has been implicated in the Zln005-mediated induction of PGC-1α expression.[3]
Q2: What is the recommended concentration and duration of Zln005 treatment for optimal PGC-1α induction in cell culture?
A2: The optimal concentration and duration of Zln005 treatment can vary depending on the cell type. For instance, in human embryonic stem cell-derived cardiomyocytes (hESC-CMs), treatment with 10 μM Zln005 for 48 hours has been shown to be effective.[2][4] In L6 myotubes, a 24-hour treatment with Zln005 demonstrated a dose-dependent increase in PGC-1α mRNA levels.[5] It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: What are the expected downstream effects of Zln005 treatment?
A3: By activating PGC-1α, Zln005 stimulates the expression of genes involved in mitochondrial biogenesis and function.[2] This includes the upregulation of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[6][7] Consequently, Zln005 treatment can lead to increased mitochondrial mass, enhanced fatty acid oxidation, and improved cellular respiration.[3][8]
Q4: Is Zln005 effective in vivo?
A4: Yes, Zln005 has demonstrated efficacy in various in vivo models. Chronic administration in diabetic db/db mice has been shown to increase PGC-1α and downstream gene transcription in skeletal muscle.[3] It has also been shown to be neuroprotective in models of ischemic stroke and to ameliorate renal fibrosis.[6][9]
Troubleshooting Guide
Issue 1: Suboptimal or no induction of PGC-1α expression.
-
Possible Cause 1: Inappropriate Zln005 concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations ranging from 2.5 μM to 20 μM have been reported to be effective in vitro.[1]
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment to identify the peak of PGC-1α induction. While 24 hours is a common starting point, some cell types may require longer exposure.[5]
-
-
Possible Cause 3: Cell type specificity.
-
Solution: Be aware that the effectiveness of Zln005 can be cell-type specific. For example, Zln005 did not increase PGC-1α gene expression in rat primary hepatocytes.[3] Confirm the responsiveness of your cell line to Zln005.
-
Issue 2: Observed cellular toxicity or unexpected side effects.
-
Possible Cause 1: High concentration of Zln005.
-
Solution: High doses of Zln005 may lead to off-target effects or toxicity. In vivo studies have indicated a narrow safe and effective concentration range, with higher doses leading to adverse effects in mice.[7] It is crucial to perform a toxicity assay to determine the appropriate concentration for your experiments.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Zln005 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (DMSO alone) to rule out solvent-induced effects.
-
Data Presentation
Table 1: In Vitro Zln005 Treatment Parameters and PGC-1α Induction
| Cell Type | Zln005 Concentration (μM) | Treatment Duration (hours) | PGC-1α mRNA Fold Increase (approx.) | Reference |
| L6 Myotubes | 10 | 24 | 2.5 | [5] |
| L6 Myotubes | 20 | 24 | 3.5 | [5] |
| hESC-CMs | 10 | 48 | 1.7 | [4] |
| HKC Cells | 10 | 48 | Not specified, but significant increase | [6] |
Table 2: In Vivo Zln005 Administration and Effects
| Animal Model | Zln005 Dosage | Administration Route | Duration | Key Outcome | Reference |
| db/db mice | 15 mg/kg/day | Oral gavage | 4 weeks | Increased skeletal muscle PGC-1α | [3] |
| Rats (tMCAO) | Not specified | Intravenous | 2, 4, or 6 hours post-ischemia | Enhanced PGC-1α expression | [9] |
| Mice (UUO) | 40 mg/kg/day | Oral gavage | 1 week | Upregulated PGC-1α | [6] |
| PND mice | 5 mg/kg/day | Intraperitoneal | 7 days | Increased PGC-1α expression | [7] |
Experimental Protocols
Protocol 1: In Vitro Zln005 Treatment and PGC-1α mRNA Analysis
-
Cell Seeding: Plate cells at a density that will ensure they are in the log phase of growth at the time of treatment.
-
Zln005 Preparation: Prepare a stock solution of Zln005 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with the Zln005-containing medium or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for PGC-1α and a suitable housekeeping gene for normalization.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 3. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Zln005 Animal Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize variability in animal studies involving Zln005. Ensuring robust and reproducible results is critical for the successful preclinical evaluation of this promising therapeutic candidate.
Section 1: Frequently Asked Questions (FAQs) about Zln005
This section covers fundamental questions about Zln005's mechanism, pharmacokinetics, and use in animal models.
Q1: What is Zln005 and what is its primary mechanism of action?
Zln005 is a novel small-molecule compound that acts as a transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a key regulator of energy metabolism and mitochondrial biogenesis.[2][3] Zln005 has been shown to selectively increase the expression of PGC-1α in muscle cells (myotubes) and skeletal muscle tissue.[3][4] This activation is mediated, at least in part, by the AMP-activated protein kinase (AMPK) pathway.[1][3] The resulting upregulation of PGC-1α enhances the transcription of downstream genes involved in mitochondrial function, leading to increased fatty acid oxidation and glucose uptake.[2][3] This mechanism underlies its therapeutic potential in metabolic diseases, neuroinflammation, and conditions linked to mitochondrial dysfunction.[4][5][6]
Caption: Simplified signaling pathway of Zln005.
Q2: What are the key pharmacokinetic (PK) parameters of Zln005 in mice?
Pharmacokinetic studies in diabetic db/db mice provide insight into the absorption and distribution of Zln005 following oral administration. The compound is rapidly absorbed, with notable differences in concentration between plasma and liver tissue.[3]
| Parameter | Plasma | Liver | Muscle |
| Dose | 15 mg/kg (single oral dose) | 15 mg/kg (single oral dose) | 15 mg/kg (single oral dose) |
| Time to Cmax | 15 minutes | 15 minutes | Not specified |
| Cmax | 3.7 µmol/L | 60.9 µmol/L | Not specified |
| Concentration at 4h | 0.44 µmol/L | 10.9 µmol/L | Reported as "stable"[3] |
| Data sourced from studies in db/db mice.[3] |
Q3: What animal models have been successfully used in Zln005 studies?
Zln005 has been evaluated in a variety of murine models, demonstrating its potential across several disease areas. The choice of model is critical and depends on the specific research question.
-
Metabolic Disease: Diabetic db/db mice are used to study the anti-diabetic and insulin-sensitizing effects of Zln005.[3]
-
Neuroinflammation: C57BL/6 mice have been used to model perioperative neurocognitive disorders (PND) and assess Zln005's ability to reduce neuroinflammation and improve mitochondrial function.[4]
-
Kidney Injury: C57BL/6 mice are used in models of ischemia-reperfusion (I/R) induced acute kidney injury and unilateral ureteral obstruction (UUO) to evaluate the protective effects of Zln005 on renal tissue.[6][7]
-
Retinopathy: rd1 mice, a model for retinitis pigmentosa, have been used to show that Zln005 can delay photoreceptor degeneration.[8]
-
Pulmonary Fibrosis: Bleomycin-induced pulmonary fibrosis in C57BL/6 mice is used to study the effects of Zln005 on alveolar epithelial cell aging.[9][10]
Q4: What are the common administration routes and vehicles for Zln005?
The method of administration can significantly impact drug exposure and, consequently, study outcomes.
-
Oral (p.o.) Administration: This is a common route for chronic studies. Zln005 is typically suspended in a vehicle such as 0.5% methylcellulose for oral gavage.[3]
-
Intraperitoneal (i.p.) Injection: This route has also been used and may be suitable for achieving rapid systemic exposure.[4][7]
It is crucial to maintain consistency in vehicle preparation and administration volume (adjusted for body weight) across all animals to minimize variability.
Section 2: Troubleshooting Guide to Minimize Variability
High variability can obscure true experimental effects. This section addresses common sources of variability in a troubleshooting format.
Experimental Design & Setup
Inconsistency between experiments often points to issues in the study design and execution. A rigorously controlled workflow is essential.[11]
Troubleshooting Checklist:
-
Randomization: Are animals truly randomly assigned to treatment groups (e.g., using a computer-based randomization tool)? This prevents selection bias.
-
Blinding: Is the investigator responsible for dosing, data collection, and outcome assessment blinded to the treatment groups? This minimizes observer bias.[11]
-
Control Groups: Is a vehicle-only control group always included? This group is essential to confirm that the observed effects are due to Zln005 and not the vehicle or administration procedure.[12]
-
Sample Size: Was a power analysis performed to determine the appropriate number of animals per group? An insufficient sample size can lead to failure in detecting a true effect or produce spurious results.[12]
-
Batch Effects: Are you running complete experimental cohorts at the same time? If experiments must be split into batches, ensure that each batch contains animals from every treatment group to account for batch-to-batch variation.[13]
Caption: A robust experimental workflow to reduce variability.
Animal Model and Environment
Selecting the appropriate animal model is a critical first step.[14] Variability can arise from the inherent biological characteristics of the animals.
Troubleshooting Checklist:
-
Strain/Genetic Background: Ensure the same strain (e.g., C57BL/6) from the same vendor is used for all experiments, as different genetic backgrounds can alter drug metabolism and response.[14]
-
Age and Sex: Use animals of a consistent age and sex. Age can influence metabolic rates, and sex can affect pharmacokinetics and disease pathology. Most cited Zln005 studies use male mice.[3][4][6][7]
-
Health Status: Only use healthy animals. Procure animals from reputable vendors that provide health reports to ensure they are free of specific pathogens that could confound results.
Animals are highly sensitive to their environment. Minor inconsistencies can introduce significant variability.
Troubleshooting Checklist:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before starting any procedures. This reduces stress-related physiological changes.
-
Cage Effects: Animals housed in the same cage share a microenvironment, which can make their responses more similar to each other than to animals in other cages.[13] To mitigate this, distribute animals from different treatment groups across multiple cages (if the treatment method allows) or include "cage" as a random effect in your statistical analysis.[13]
-
Environmental Conditions: Maintain a consistent environment (12-hour light/dark cycle, temperature, humidity) and minimize noise.
-
Diet: Use the same diet formulation for all animals throughout the study, as dietary components can affect drug metabolism.
Zln005 Dosing and Administration
Yes, inconsistent drug delivery is a major source of variability.
Troubleshooting Checklist:
-
Vehicle Preparation: Ensure the Zln005 suspension (e.g., in 0.5% methylcellulose) is homogenous. Vortex the suspension thoroughly before drawing each dose to prevent the compound from settling.
-
Dosing Accuracy: Use appropriate, calibrated equipment for administration. For oral gavage, ensure proper technique to avoid accidental tracheal administration or incomplete delivery.
-
Timing: Administer doses at the same time each day to account for circadian variations in animal physiology.
-
Route Consistency: Use the same administration route for all animals in a cohort.
Section 3: Key Experimental Protocols
Following standardized protocols is essential for reproducibility.
Protocol 1: Chronic Oral Administration of Zln005 in db/db Mice
(Adapted from Zhang et al., Diabetes 2013)[3]
-
Animal Model: Male diabetic db/db mice, 8 weeks of age.
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Group Assignment: Randomly assign mice to treatment groups based on body weight and blood glucose levels to ensure groups are balanced at baseline.
-
Preparation of Dosing Solution: Prepare Zln005 in a vehicle of 0.5% methylcellulose. The concentration should be calculated to deliver the desired dose (e.g., 15 mg/kg) in a standard volume (e.g., 10 mL/kg).
-
Administration:
-
Administer the Zln005 suspension or vehicle-only control via oral gavage once daily.
-
Weigh animals daily or several times a week to adjust the dosing volume accordingly.
-
Ensure the suspension is well-vortexed before each administration.
-
-
Monitoring: Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, insulin) at regular intervals throughout the 6-week treatment period.
Protocol 2: Pharmacokinetic Study Protocol for Zln005
(Adapted from Zhang et al., Diabetes 2013)[3]
-
Animal Model: Male db/db mice.
-
Dosing: Administer a single dose of Zln005 (e.g., 15 mg/kg) via oral gavage.
-
Sample Collection:
-
Establish separate groups of animals for each time point to avoid confounding effects from repeated anesthesia and blood collection.
-
Collect blood (for plasma) and tissues (liver, muscle) at designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h) post-dose.
-
-
Sample Processing:
-
Process blood to collect plasma (e.g., centrifugation with an anticoagulant).
-
Snap-freeze tissue samples immediately in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
-
Analysis: Determine the concentration of Zln005 in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZLN005 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. ZLN005 protects against ischemia-reperfusion-induced kidney injury by mitigating oxidative stress through the restoration of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - Ma - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproducible preclinical research—Is embracing variability the answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. researchportal.vub.be [researchportal.vub.be]
- 14. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
Addressing poor oral bioavailability of Zln005 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zln005, with a specific focus on addressing its poor oral bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is Zln005 and what is its primary mechanism of action?
A1: Zln005 is a novel, small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α).[1][2] It has been shown to increase the expression of PGC-1α and its downstream genes, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1] This mechanism makes Zln005 a valuable tool for studying metabolic diseases, neuroinflammation, and other conditions where mitochondrial function and energy homeostasis are implicated.[1][3]
Q2: We are observing low and inconsistent plasma concentrations of Zln005 after oral administration in our animal models. Why is this happening?
A2: The primary reason for low and variable plasma concentrations of Zln005 following oral administration is likely its poor oral bioavailability. Evidence strongly suggests that Zln005 undergoes extensive first-pass metabolism in the liver. One study noted that a higher intragastric dose is required to achieve the same blood concentration as a parenteral dose, which is indicative of significant first-pass effect.[3]
Q3: What is "first-pass metabolism" and how does it affect Zln005?
A3: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body (e.g., the liver) that results in a reduced concentration of the active drug reaching the systemic circulation. After oral administration, Zln005 is absorbed from the gastrointestinal tract and enters the portal circulation, which leads directly to the liver. Pharmacokinetic studies in mice have shown that after a single oral dose, the concentration of Zln005 in the liver is significantly higher than in the plasma, supporting the hypothesis of extensive hepatic first-pass metabolism.[2]
Troubleshooting Guide: Poor Oral Bioavailability of Zln005
This guide provides a structured approach to troubleshoot and potentially mitigate the challenges associated with the poor oral bioavailability of Zln005 in your in vivo experiments.
Issue: Low and variable plasma concentrations of Zln005 after oral gavage.
Potential Cause 1: Extensive First-Pass Metabolism
-
Evidence: Pharmacokinetic studies show significantly higher concentrations of Zln005 in the liver compared to plasma shortly after oral administration.[2] This suggests that a large fraction of the absorbed drug is metabolized in the liver before it can enter systemic circulation.
-
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic Study: If you haven't already, perform a pilot PK study comparing plasma concentrations of Zln005 after oral (PO) and intravenous (IV) administration. This will allow you to calculate the absolute oral bioavailability.
-
Analyze Metabolites: If possible, analyze plasma and liver homogenates for potential metabolites of Zln005 to confirm the extent of metabolism.
-
Potential Cause 2: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Determine Aqueous Solubility: Experimentally determine the solubility of Zln005 in simulated gastric and intestinal fluids (SGF and SIF).
-
Formulation Optimization: Test different vehicle formulations to improve the solubility of Zln005.
-
Potential Cause 3: Low Intestinal Permeability
-
Evidence: The ability of Zln005 to cross the intestinal epithelium might be limited.
-
Troubleshooting Steps:
Potential Solutions and Formulation Strategies
If poor oral bioavailability is confirmed, consider the following strategies to improve the in vivo performance of Zln005:
-
Parenteral Administration: For initial proof-of-concept studies where bypassing the gastrointestinal tract and first-pass metabolism is desirable, consider alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection.[1]
-
Formulation Development:
-
Lipid-Based Formulations: Encapsulating Zln005 in lipid-based delivery systems such as liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation in the GI tract and may enhance its absorption via the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.
-
Polymeric Nanoparticles: Formulating Zln005 into polymeric nanoparticles can improve its solubility and dissolution rate, potentially leading to enhanced oral bioavailability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract. This can improve the solubilization and absorption of poorly water-soluble drugs.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Zln005 in Diabetic (db/db) Mice after a Single Oral Dose (15 mg/kg)
| Parameter | Value | Tissue | Time Point |
| Peak Plasma Concentration (Cmax) | 3.7 µmol/L | Plasma | 15 minutes |
| Plasma Concentration at 4 hours | 0.44 µmol/L | Plasma | 4 hours |
| Peak Liver Concentration | 60.9 µmol/L | Liver | 15 minutes |
| Liver Concentration at 4 hours | 10.9 µmol/L | Liver | 4 hours |
| Muscle Concentration | ~3-4 µmol/L | Muscle | Stable over 4 hours |
Data summarized from a pharmacokinetic study in db/db mice.[2]
Table 2: Solubility of Zln005 in Various Solvents
| Solvent | Solubility |
| DMSO | 22 mg/mL (87.88 mM) |
| Ethanol | 5 mg/mL (19.97 mM) |
| Water | Insoluble |
Data obtained from commercial suppliers and should be confirmed experimentally.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Assessment in Mice
This protocol provides a general framework for determining the absolute oral bioavailability of Zln005.
-
Animal Model: Use adult male C57BL/6 or other appropriate mouse strain (8-10 weeks old).
-
Housing and Acclimatization: House animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): To determine the plasma concentration profile without the influence of absorption and first-pass metabolism.
-
Oral (PO) Group (n=3-5): To determine the plasma concentration profile after oral administration.
-
-
Formulation Preparation:
-
IV Formulation: Dissolve Zln005 in a vehicle suitable for intravenous injection (e.g., a mixture of saline, DMSO, and a solubilizing agent like PEG300 or Tween-80). The final DMSO concentration should be minimized.
-
PO Formulation: Prepare a suspension or solution of Zln005 in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
IV Administration: Administer the Zln005 formulation via the tail vein at a specific dose (e.g., 1-5 mg/kg).
-
PO Administration: Administer the Zln005 formulation by oral gavage at a specific dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Zln005 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Protocol 2: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer with well-established tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Add a solution of Zln005 in transport buffer to the apical (A) side of the Transwell®.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the B-to-A direction.
-
-
Sample Analysis: Quantify the concentration of Zln005 in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B and B-to-A directions. An efflux ratio (PappB-A / PappA-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.
Mandatory Visualizations
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Zln005 stability in solution and long-term storage
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Zln005 effectively in their experiments. Here you will find comprehensive information on the stability of Zln005 in solution, long-term storage recommendations, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store Zln005 powder for long-term use?
A1: For long-term stability, Zln005 powder should be stored under desiccating conditions at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: What is the recommended solvent for preparing Zln005 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of Zln005.[1][2][3][4][5][6] It is soluble in DMSO up to 50 mM.[2][4] Ethanol can also be used, with solubility up to 10 mM.[2] For optimal results, use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of Zln005.[4][7]
Q3: How should I store Zln005 stock solutions?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][7]
Q4: Is Zln005 stable in aqueous solutions for cell culture experiments?
A4: Zln005 is not soluble in water.[4][8] For cell-based assays, a high-concentration stock solution in DMSO should be prepared first. This stock solution can then be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is recommended to prepare fresh dilutions for each experiment.[7][9]
Q5: Can I sonicate Zln005 solutions to aid dissolution?
A5: Yes, ultrasonication can be used to help dissolve Zln005, especially when preparing higher concentration solutions in DMSO or suspended solutions for in vivo studies.[1][7] Gentle warming in a water bath can also aid dissolution.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The solution may be supersaturated, or the solvent may have absorbed water. | Gently warm the solution and vortex or sonicate to redissolve. Ensure you are using anhydrous DMSO and that the storage container is tightly sealed. Consider preparing a slightly lower concentration stock solution. |
| Precipitation in cell culture medium after adding Zln005 | The final concentration of Zln005 exceeds its solubility in the aqueous medium, or the concentration of DMSO is too high. | Ensure the final DMSO concentration is minimal (<0.1%). Add the Zln005 stock solution to the medium while vortexing to ensure rapid and even dispersion. Prepare the final dilution immediately before use. |
| Inconsistent experimental results | Degradation of Zln005 due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution. | Always use freshly thawed aliquots of the stock solution for each experiment. Verify the concentration of your stock solution using analytical methods like HPLC if possible. Ensure consistent cell seeding density and incubation times.[11] |
| No observable effect of Zln005 on PGC-1α activation | The concentration of Zln005 may be too low, or the incubation time may be insufficient. The cells may not be responsive to Zln005. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type.[5] Zln005 has shown cell type-specificity, for instance, it did not show the same effects in rat primary hepatocytes as in L6 myotubes.[4] |
Quantitative Data Summary
Zln005 Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][4] |
| Powder | 4°C | 2 years[1][9] |
| In Solvent (DMSO) | -80°C | 2 years[1][7] |
| In Solvent (DMSO) | -20°C | 1 year[1][7] |
Zln005 Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 23.3 mg/mL (≥ 93.08 mM)[6] | Up to 50 mg/mL (199.72 mM) has been reported.[4] Use of fresh, anhydrous DMSO is recommended.[4][7] Ultrasonication may be needed.[1][5] |
| Ethanol | 10 mM[2] | Up to 12 mg/mL has been reported.[4] Ultrasonication may be needed.[7] |
| Water | Insoluble[4][8] | |
| In Vivo Formulation 1 | 2.2 mg/mL (8.79 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspended solution, requires sonication).[1][7] |
| In Vivo Formulation 2 | ≥ 1.25 mg/mL (4.99 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) (Clear solution).[1][7] |
| In Vivo Formulation 3 | ≥ 1.25 mg/mL (4.99 mM) | 10% DMSO, 90% Corn Oil (Clear solution).[1][7] |
Experimental Protocols
Protocol 1: Preparation of Zln005 Stock Solution
-
Materials:
-
Zln005 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the Zln005 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Zln005 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][7]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][7]
-
Protocol 2: In Vitro Cell-Based Assay
-
Materials:
-
Cells of interest (e.g., L6 myotubes)
-
Appropriate cell culture medium and supplements
-
Zln005 stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the experiment, thaw an aliquot of the Zln005 stock solution at room temperature.
-
Prepare serial dilutions of the Zln005 stock solution in fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Zln005 or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24 hours).[5]
-
After incubation, proceed with the desired downstream analysis, such as Western blotting for PGC-1α expression or a mitochondrial function assay.
-
Protocol 3: Western Blot for PGC-1α Expression
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PGC-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After Zln005 treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-PGC-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Signaling Pathways and Workflows
Caption: Zln005 signaling pathway leading to mitochondrial biogenesis and improved metabolism.
Caption: General experimental workflow for studying the effects of Zln005 in vitro.
References
- 1. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. droracle.ai [droracle.ai]
- 9. invivochem.net [invivochem.net]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. Western blot protocol | Abcam [abcam.com]
Technical Support Center: ZLN005-Mediated PGC-1α Activation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZLN005, a small molecule activator of Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). While ZLN005 is a chemical compound and not a gene that can be "knocked out," unexpected phenotypes or results can arise during experiments involving its use. This resource addresses potential issues and provides guidance on validation and interpretation of your findings.
Frequently Asked Questions (FAQs)
Q1: What is ZLN005 and how does it work?
ZLN005 is a small molecule, benzimidazole compound that acts as a transcriptional regulator of PGC-1α.[1][2] It functions by upregulating the expression of the PPARGC1A gene, which encodes the PGC-1α protein.[2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[1][3] ZLN005 has been shown to stimulate PGC-1α expression, leading to enhanced mitochondrial function, fatty acid oxidation, and improved energy homeostasis in various cell types, including muscle cells, hepatocytes, and cardiomyocytes.[1][2][3]
Q2: We are not observing the expected upregulation of PGC-1α mRNA or protein after ZLN005 treatment. What could be the issue?
Several factors could contribute to a lack of response to ZLN005 treatment. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include suboptimal ZLN005 concentration, insufficient treatment duration, poor cell health, or cell-type-specific responses.[4]
Q3: Are there any known off-target effects of ZLN005?
While ZLN005 is described as a specific agonist of PGC-1α, all small molecules have the potential for off-target effects.[5] The primary known mechanism of ZLN005-induced PGC-1α expression is through the activation of the AMP-activated protein kinase (AMPK) pathway in some cell types.[6] Therefore, some observed effects may be mediated by AMPK activation. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is indeed PGC-1α dependent. This can be achieved by using PPARGC1A knockout or knockdown models, where the effects of ZLN005 should be blunted or absent.[7]
Q4: Can ZLN005 be used in vivo?
Yes, ZLN005 has been successfully used in in vivo rodent models.[2][8] Administration of ZLN005 in animal models of metabolic dysfunction has been shown to improve glucose tolerance and insulin sensitivity.[2] It has also been shown to have protective effects against ischemia-reperfusion injury in various organs.[8]
Troubleshooting Guide
Issue 1: No significant increase in PGC-1α expression or downstream targets.
| Possible Cause | Recommended Solution |
| Suboptimal ZLN005 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations in the literature typically range from 10 to 20 μM.[1][9] |
| Insufficient Treatment Duration | Conduct a time-course experiment. PGC-1α mRNA and protein expression levels may peak at different times. A 24-48 hour treatment is a common starting point.[1] |
| Poor Cell Health or Confluency | Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally. |
| Cell-Type Specificity | The efficacy of ZLN005 can be cell-type specific.[4][9] Confirm from literature if ZLN005 has been validated in your cell line or a similar one. The signaling pathways regulating PGC-1α can differ between cell types.[6] |
| ZLN005 Degradation | ZLN005 should be stored as a stock solution in DMSO at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Issue 2: Unexpected or contradictory phenotypic results.
| Possible Cause | Recommended Solution |
| Off-Target Effects | To confirm the observed phenotype is PGC-1α-dependent, perform rescue experiments. This can involve siRNA-mediated knockdown or CRISPR-Cas9 mediated knockout of PPARGC1A. The ZLN005-induced phenotype should be diminished in these models.[7] |
| Activation of Compensatory Pathways | Upregulation of PGC-1α can lead to broad changes in cellular metabolism.[1] This may trigger compensatory mechanisms. Analyze the expression of related genes and pathways to get a more comprehensive understanding of the cellular response. |
| Experimental System Complexity | In vivo studies can be influenced by a multitude of factors. Consider the genetic background of the animal model, as this can profoundly influence the observed phenotype.[10] |
| Functional Redundancy | Other PGC-1 family members (PGC-1β) might compensate for or modulate the effects of PGC-1α activation.[11] Assess the expression of other related coactivators. |
Experimental Protocols
Protocol 1: Validation of ZLN005-induced PGC-1α Activation via Western Blot
-
Cell Culture and Treatment: Plate cells at a density to reach 70-80% confluency at the time of harvest. Treat cells with the desired concentration of ZLN005 or vehicle control (DMSO) for the specified duration.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PGC-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Analysis of Downstream Target Gene Expression via qRT-PCR
-
Cell Culture and Treatment: Treat cells with ZLN005 or vehicle control as described above.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for PGC-1α and its downstream targets (e.g., TFAM, NRF1).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Caption: ZLN005 signaling pathway leading to mitochondrial biogenesis.
Caption: General workflow for CRISPR-Cas9 knockout validation.
References
- 1. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 2. medkoo.com [medkoo.com]
- 3. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - Ma - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic regulation by the PGC-1α and PGC-1β coactivators in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Forum discussion on common problems with Zln005 experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with Zln005. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate common challenges and optimize your results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Zln005.
Question: I am having trouble dissolving Zln005. What is the recommended procedure?
Answer: Zln005 is soluble in DMSO but not in water.[1] For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO.[2] Moisture-absorbing DMSO can reduce solubility.[2] For a 22 mg/mL stock solution, sonication may be required to fully dissolve the compound.[3]
For in vivo experiments, several formulation methods can be used. A common method involves creating a suspension by adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[4] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[5] If precipitation occurs, gentle warming or sonication can aid in dissolution.[4] Always prepare fresh working solutions for animal experiments and use them promptly.[2][4]
Question: I am not observing the expected upregulation of PGC-1α in my cell line. What could be the reason?
Answer: The effects of Zln005 can be cell-type specific. For instance, Zln005 has been shown to increase the expression of the PGC-1α gene in L6 myotubes, but it does not have the same effect in rat primary hepatocytes.[2][6] It's important to verify if Zln005 has been validated for your specific cell line.
Another possibility is that the concentration of Zln005 or the incubation time is not optimal. A dose-response experiment is recommended to determine the optimal concentration for your cell type. In L6 myotubes, Zln005 has been shown to increase PGC-1α mRNA levels in a dose-dependent manner.[6]
Question: I am observing cytotoxicity in my cell cultures after treatment with Zln005. How can I mitigate this?
Answer: While Zln005 is generally reported to have low cytotoxicity at effective concentrations, higher doses can be toxic to some cell lines.[7] It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cells. If you are observing cell death, consider reducing the concentration of Zln005 or shortening the incubation time. One study noted that while Zln005 was effective, there was a narrow range of safe and effective concentrations, with higher doses leading to mortality in mice.[8]
Question: My Western blot for PGC-1α is showing no signal or multiple bands. What should I do?
Answer: This is a common issue in Western blotting and can be due to several factors. For no signal, ensure that your primary antibody is validated for the species you are working with and that it is active. You may need to increase the primary antibody concentration or the incubation time.[7] Also, confirm that the protein transfer from the gel to the membrane was successful using a reversible stain like Ponceau S.[9]
For multiple bands, this could be due to protein degradation, post-translational modifications, or non-specific antibody binding. Ensure you are using protease inhibitors in your lysis buffer.[7] To reduce non-specific binding, you can try optimizing the blocking conditions and the primary antibody concentration. Running a positive and negative control can also help to confirm the specificity of your primary antibody.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zln005?
A1: Zln005 is a small molecule activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] It upregulates the transcription of the PGC-1α gene, which in turn coactivates downstream genes involved in mitochondrial biogenesis, oxidative metabolism, and energy homeostasis.[1] In some cell types, the activation of PGC-1α by Zln005 is dependent on the activation of AMP-activated protein kinase (AMPK).[2]
Q2: What are the common downstream targets of Zln005-induced PGC-1α activation?
A2: Activation of PGC-1α by Zln005 leads to the increased expression of several downstream targets involved in mitochondrial function and energy metabolism. These include nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), which are key regulators of mitochondrial biogenesis.[8][10] Other targets include genes involved in fatty acid oxidation and glucose uptake.[6]
Q3: What are the recommended concentrations of Zln005 for in vitro and in vivo experiments?
A3: The optimal concentration of Zln005 can vary depending on the cell type or animal model. For in vitro studies, concentrations typically range from 2.5 µM to 20 µM.[4][6] For in vivo studies in mice, dosages of 5 mg/kg/day to 15 mg/kg/day administered orally or via intraperitoneal injection have been reported.[4][8] It is highly recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Q4: How should I store Zln005?
A4: Zln005 powder should be stored at -20°C for long-term storage (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to two years.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving Zln005.
Table 1: In Vitro Experimental Parameters for Zln005
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| L6 Myotubes | 2.5 - 20 µM | 24 hours | Increased PGC-1α mRNA, glucose uptake, and fatty acid oxidation | [6] |
| Primary Rat Hepatocytes | Up to 20 µM | 24 hours | No effect on PGC-1α mRNA | [6] |
| hESC-CMs | 10 µM | 48 hours | Upregulated PGC-1α and mitochondrial function-related genes | [11] |
| HKC & NRK-52E cells | 10 µM | 48 hours | Alleviated TGF-β1-induced fibrosis | [12] |
| Alveolar Epithelial Cells | 10 µM | 24 hours | Increased PGC-1α protein levels | [13] |
Table 2: In Vivo Experimental Parameters for Zln005
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| db/db mice | 15 mg/kg/day | Oral | 4 weeks | Decreased blood glucose levels | [4] |
| C57BL/6 mice (PND model) | 5 - 7.5 mg/kg/day | Intraperitoneal | 7 days | Improved cognitive function, increased PGC-1α/NRF-1 | [8] |
| UUO mice | 40 mg/kg/day | Intragastric | 1 week | Reduced renal fibrosis | [12] |
| Mice with liver IRI | Not specified | Not specified | 3 days pretreatment | Decreased liver injury and ROS generation | [14] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving Zln005.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., L6 myotubes, HKC, or A549) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).[9][12]
-
Zln005 Preparation: Prepare a stock solution of Zln005 in DMSO (e.g., 22 mg/mL).[3] On the day of the experiment, dilute the stock solution to the desired final concentration in fresh culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing Zln005 or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[6][12]
-
Harvesting: After incubation, harvest the cells for downstream analysis such as RNA extraction for qPCR or protein extraction for Western blotting.
Western Blotting for PGC-1α
-
Protein Extraction: Lyse the cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGC-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.[13]
Quantitative Real-Time PCR (qPCR) for PGC-1α mRNA
-
RNA Extraction: Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.[11]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the PGC-1α gene and a housekeeping gene (e.g., GAPDH or β-actin).[11]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of PGC-1α mRNA, normalized to the housekeeping gene.[8]
Visualizations
Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - Ma - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 12. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis [mdpi.com]
- 13. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia-Reperfusion Injury and the Progression of Hepatic Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zln005 and Resveratrol in Promoting Mitochondrial Biogenesis
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of two compounds, Zln005 and resveratrol, in stimulating mitochondrial biogenesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of their respective performance, supported by detailed methodologies and pathway visualizations.
Executive Summary
Mitochondrial biogenesis is a critical cellular process for maintaining energy homeostasis and is a key therapeutic target for a range of metabolic and age-related diseases. Both Zln005, a novel small molecule, and resveratrol, a naturally occurring polyphenol, have been identified as potent inducers of this process. This guide reveals that while both compounds effectively upregulate key markers of mitochondrial biogenesis, their mechanisms and reported efficacy can vary. Zln005 appears to act as a direct transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2] Resveratrol, on the other hand, is understood to activate PGC-1α through more indirect upstream pathways, primarily via activation of SIRT1 and AMPK.[3][4] The presented data, collated from multiple studies, suggests that Zln005 may offer a more targeted and potentially more potent induction of the PGC-1α pathway.
Quantitative Data Comparison
The following table summarizes the quantitative effects of Zln005 and resveratrol on key markers of mitochondrial biogenesis as reported in various in vitro and in vivo studies.
| Parameter | Compound | Model System | Concentration/Dose | Fold Change vs. Control | Reference |
| PGC-1α mRNA | Zln005 | hESC-CMs | 10 μM | ~1.7-fold | [1] |
| Zln005 | L6 Myotubes | 10 μM | Not specified, but significant increase | [2] | |
| Resveratrol | KGN Cells | 50 μmol/L | Significant increase | [5] | |
| Resveratrol | HepG2 Cells | 1 μM | Time-dependent increase | [6] | |
| PGC-1α Protein | Zln005 | hESC-CMs | 10 μM | Significantly elevated | [1] |
| Zln005 | RAW 264.7 Macrophages | Not Specified | Significant increase | [7] | |
| Resveratrol | KGN Cells | 50 μmol/L | Significant increase | [5] | |
| NRF-1 mRNA | Zln005 | Not specified | Not specified | Upregulated | [8] |
| Resveratrol | HepG2 Cells | 1 μM | Time-dependent increase | [6] | |
| Resveratrol | CAECs | 10 μmol/l | Upregulated | [9] | |
| TFAM mRNA | Zln005 | RAW 264.7 Macrophages | Not Specified | Significant increase | [7] |
| Resveratrol | HepG2 Cells | 1 μM | Time-dependent increase | [6] | |
| Resveratrol | CAECs | 10 μmol/l | Upregulated | [9] | |
| mtDNA Content | Zln005 | hESC-CMs | 10 μM | ~1.5-fold | [1] |
| Zln005 | HKC Cells | Not Specified | Significant increase | [10] | |
| Resveratrol | KGN Cells (Hypoxia) | 50 μmol/L | Recovered to normal levels | [5] | |
| Resveratrol | Aortas of db/db mice | Not specified | Significantly increased | [9] | |
| ATP Production | Zln005 | hESC-CMs | 10 μM | Increased | [1] |
| Zln005 | PND Mice | Not specified | Significantly higher | [11] | |
| Resveratrol | Not specified | Not specified | Enhanced | [12] |
hESC-CMs: human embryonic stem cell-derived cardiomyocytes; KGN Cells: human ovarian granulosa-like tumor cell line; L6 Myotubes: rat skeletal muscle myoblasts; RAW 264.7 Macrophages: mouse macrophage cell line; HepG2 Cells: human liver cancer cell line; CAECs: coronary arterial endothelial cells; HKC Cells: human kidney cells; PND: Perioperative neurocognitive disorders.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.
Figure 1: Zln005 Signaling Pathway for Mitochondrial Biogenesis.
Figure 2: Resveratrol Signaling Pathway for Mitochondrial Biogenesis.
Figure 3: General Experimental Workflow for Assessing Mitochondrial Biogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from common laboratory practices and specific details may vary between the cited studies.
Western Blot for PGC-1α Protein Expression
-
Objective: To quantify the relative protein levels of PGC-1α following treatment with Zln005 or resveratrol.
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are loaded onto a 4-20% gradient SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for PGC-1α. It is important to note that the biologically relevant molecular weight of PGC-1α is ~110 kDa, not the predicted ~90 kDa.[13][14]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
-
Quantitative PCR (qPCR) for mtDNA Content
-
Objective: To determine the relative copy number of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) as an indicator of mitochondrial biogenesis.
-
Methodology:
-
DNA Extraction: Total DNA is extracted from cells or tissues using a commercial kit.
-
Primer Design: Primers are designed to amplify a specific region of the mitochondrial genome (e.g., a region within the D-loop or a mitochondrial gene like COX1) and a single-copy nuclear gene (e.g., B2M or RNase P).
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, template DNA, and the respective forward and reverse primers for both the mitochondrial and nuclear targets in separate wells.
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene.[15] An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.
-
ATP Production Assay (Luminescence-based)
-
Objective: To measure cellular ATP levels as a functional readout of mitochondrial activity.
-
Methodology:
-
Cell Lysis: Cells are lysed to release ATP.
-
Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, which results in light emission.
-
Luminescence Measurement: The luminescence signal, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the samples.
-
Normalization: ATP levels are typically normalized to the total protein concentration of the cell lysate.[16][17][18]
-
Conclusion
Both Zln005 and resveratrol demonstrate the capacity to induce mitochondrial biogenesis, a process with significant therapeutic potential. Zln005 appears to offer a more direct mechanism of action by targeting the transcriptional activation of PGC-1α. Resveratrol, while also effective, functions through a more complex, indirect pathway involving upstream regulators. The quantitative data, while derived from different experimental systems, suggests that both compounds are potent inducers of key mitochondrial biogenesis markers. The choice between these compounds for further research and development may depend on the specific therapeutic context, desired specificity of action, and pharmacokinetic properties. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of Zln005 and resveratrol.
References
- 1. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Resveratrol-Mediated Regulation of Mitochondria Biogenesis-associated Pathways in Neurodegenerative Diseases: Molecular Insights and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]
- 5. Resveratrol protects mitochondrial quantity by activating SIRT1/PGC‐1α expression during ovarian hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Induces Hepatic Mitochondrial Biogenesis Through the Sequential Activation of Nitric Oxide and Carbon Monoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGC-1α activation to enhance macrophage immune function in mycobacterial infections | PLOS One [journals.plos.org]
- 8. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol induces mitochondrial biogenesis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol activates PGC-1α pathway via PRAKK1 to regulate mitochondrial biogenesis and alleviate inflammatory responses in bovine mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 13. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues | Springer Nature Experiments [experiments.springernature.com]
- 15. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-Based Mitochondrial Function Assays: Techniques, ATP & ROS Detection, and Applications in Drug Discovery [elabscience.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mmpc.org [mmpc.org]
Validating the PGC-1α-Dependent Therapeutic Effects of Zln005: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic effects of Zln005, a novel small-molecule activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), through the use of a PGC-1α inhibitor. The objective is to offer a clear, data-driven approach to confirm that the biological activities of Zln005 are indeed mediated by its intended target, PGC-1α.
Introduction to Zln005 and PGC-1α
Zln005 is a promising therapeutic agent that has been shown to ameliorate conditions such as type 2 diabetes, renal fibrosis, and neurocognitive disorders in preclinical models.[1][2][3] Its primary mechanism of action is the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis, energy metabolism, and antioxidant defense.[1][4] To rigorously validate that the observed therapeutic benefits of Zln005 are a direct consequence of PGC-1α activation, it is essential to demonstrate that these effects are diminished or abolished in the presence of a PGC-1α inhibitor. This guide outlines the experimental strategies and data interpretation necessary for such validation.
Mechanism of Action: Zln005 vs. PGC-1α Inhibitors
A clear understanding of the opposing mechanisms of Zln005 and PGC-1α inhibitors is fundamental to designing and interpreting validation studies.
Zln005: A PGC-1α Transcriptional Activator
Zln005 selectively increases the expression of the PPARGC1A gene, which encodes PGC-1α.[1] This is achieved, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] The increased levels of PGC-1α then co-activate various transcription factors to enhance the expression of downstream target genes involved in:
-
Mitochondrial Biogenesis: Leading to an increase in the number and function of mitochondria.[5][6]
-
Fatty Acid Oxidation: Promoting the use of fats for energy production.[1]
-
Glucose Uptake: Improving cellular glucose utilization.[1]
PGC-1α Inhibitors: An Overview of SR-18292
Several molecules can inhibit PGC-1α activity. For the purpose of this guide, we will focus on SR-18292 , a well-characterized PGC-1α inhibitor.[2][5][7][8] SR-18292 does not block the expression of PGC-1α but rather inhibits its activity through post-translational modification. It increases the interaction between PGC-1α and the acetyltransferase GCN5, leading to hyperacetylation of PGC-1α.[2][5] This acetylation reduces the co-activation of target transcription factors, thereby suppressing the expression of PGC-1α-regulated genes, particularly those involved in gluconeogenesis.[2][9]
Comparative Experimental Validation
The following table summarizes the expected outcomes when treating cells or animal models with Zln005 alone versus in combination with a PGC-1α inhibitor like SR-18292. The data presented are synthesized from multiple studies on Zln005.[1][6][10][11]
| Parameter | Control (Vehicle) | Zln005 (10-20 µM) | Zln005 + PGC-1α Inhibitor (e.g., SR-18292) | Expected Outcome of Inhibition |
| PGC-1α mRNA Expression | Baseline | ~1.7 to 2.0-fold increase | ~1.7 to 2.0-fold increase | No change in Zln005-induced expression |
| Downstream Gene Expression (e.g., TFAM, NRF1) | Baseline | Significant Increase | Attenuated Increase | Inhibition of transcriptional co-activation |
| Glucose Uptake | Baseline | ~1.8-fold increase | Significantly reduced increase | Blockade of PGC-1α mediated metabolic effects |
| Fatty Acid Oxidation | Baseline | ~1.3-fold increase | Significantly reduced increase | Blockade of PGC-1α mediated metabolic effects |
| Mitochondrial Respiration (OCR) | Baseline | Increased | Attenuated Increase | Impaired mitochondrial enhancement |
| Therapeutic Endpoint (e.g., reduction in fibrosis markers) | Pathological levels | Significant Reduction | Attenuated or no reduction | Loss of therapeutic efficacy |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: L6 myotubes, HKC (human kidney cells), or other relevant cell types.
-
Zln005 Treatment: Prepare a stock solution of Zln005 in DMSO. Treat cells with a final concentration of 10-20 µM for 24-48 hours.
-
PGC-1α Inhibitor Co-treatment: Pre-treat cells with the PGC-1α inhibitor (e.g., SR-18292 at a concentration determined by dose-response experiments, typically in the µM range) for 1-2 hours before adding Zln005. Maintain both compounds in the culture medium for the duration of the experiment.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: Extract total RNA from cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a suitable master mix (e.g., SYBR Green) and specific primers for PPARGC1A (PGC-1α), TFAM, NRF1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Glucose Uptake Assay
-
Cell Preparation: Seed cells in 24-well plates and treat as described above.
-
Glucose Starvation: After treatment, wash the cells and incubate in glucose-free medium for 2 hours.
-
Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) to the medium and incubate for 30-60 minutes.
-
Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader.
Fatty Acid Oxidation (FAO) Assay
-
Cell Preparation: Seed cells in 24-well plates and treat as described.
-
Substrate Addition: Add a radiolabeled fatty acid (e.g., [³H]palmitic acid) complexed to BSA to the culture medium.
-
Incubation: Incubate for 4-24 hours.
-
Measurement: Measure the amount of radiolabeled H₂O produced as a byproduct of β-oxidation using a scintillation counter.
Western Blotting for Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against PGC-1α and a loading control (e.g., β-actin). Use a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Validation Framework
To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PGC-1α modulators and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 7. scbt.com [scbt.com]
- 8. SR-18292 | PGC-1α inhibitor Probechem Biochemicals [probechem.com]
- 9. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zln005: A Comparative Analysis of its Activity Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the activity of Zln005, a potent activator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), in various cancer cell lines. The data presented here, compiled from recent studies, offers researchers, scientists, and drug development professionals a valuable resource for evaluating the potential of Zln005 as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Zln005 Activity
The following table summarizes the observed effects of Zln005 in prostate cancer, non-small cell lung cancer, and a colon adenocarcinoma model. The data is collated from multiple studies to provide a comparative overview.
| Cancer Type | Cell Line | Key Findings with Zln005 | Quantitative Data Highlights | Reference |
| Prostate Cancer | PC3 | Activates PGC-1α expression and partially reverses p53-mediated mitochondrial dysfunction. | - Treatment with ≤15 µM Zln005 increased cell survival.- Dose-dependent increase in PGC-1α protein levels with Zln005 treatment.- Oxygen Consumption Rate (OCR) increased by 30% in p53-overexpressing cells treated with Zln005 compared to p53-overexpression alone.[1] | [1][2][3] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299, H460 | Induces PGC-1α mRNA levels and mitochondrial mass, leading to reduced sensitivity to cisplatin by decreasing apoptosis. | - Zln005 treatment led to a notable increase in the percentage of viable cells in the presence of cisplatin.- A corresponding decrease in the percentage of Annexin V positive (apoptotic) cells was observed with Zln005 treatment. | [4] |
| Colon Adenocarcinoma (in vivo model) | MC38 | Preconditioning with Zln005 attenuated tumor burden in a liver metastatic model. | - Zln005 pretreatment significantly attenuated tumor burden and increased the percentage of intratumoral cytotoxic T cells in a mouse model.[5] | [5][6] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of Zln005's activity.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Zln005 (e.g., 0-20 µM) and/or other compounds like cisplatin for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for PGC-1α
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGC-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
-
Cell Collection: Harvest treated and control cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is then determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by Zln005 and a typical experimental workflow for its evaluation.
Caption: Zln005 signaling pathway in cancer cells.
Caption: General experimental workflow for Zln005 evaluation.
References
- 1. p53/PGC-1α-mediated mitochondrial dysfunction promotes PC3 prostate cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/PGC‑1α‑mediated mitochondrial dysfunction promotes PC3 prostate cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Zln005 and Fenofibrate in Renal Fibrosis: A Head-to-Head Comparison
In the landscape of therapeutic development for chronic kidney disease (CKD), renal fibrosis remains a pivotal target. This guide provides a detailed, data-driven comparison of two compounds, Zln005 and fenofibrate, which have shown promise in mitigating renal fibrosis. We will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies behind these findings.
Mechanism of Action: A Tale of Two Pathways
Zln005 is a novel small-molecule activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] Its therapeutic effect in renal fibrosis is primarily attributed to the activation of PGC-1α, which in turn enhances mitochondrial biogenesis and homeostasis, and promotes fatty acid oxidation (FAO).[1][2][3] This is crucial as impaired mitochondrial function and reduced FAO in renal tubular epithelial cells are key contributors to the pathogenesis of renal fibrosis.
Fenofibrate, a well-established peroxisome proliferator-activated receptor-alpha (PPARα) agonist, also impacts renal fibrosis by modulating cellular metabolism.[4][5] It upregulates the expression of enzymes involved in FAO.[6] Furthermore, fenofibrate has been shown to exert anti-inflammatory and anti-fibrotic effects by suppressing the nuclear factor-κB (NF-κB) and transforming growth factor-β1 (TGF-β1)/Smad3 signaling pathways.[4][5]
Comparative Efficacy in a Preclinical Model of Renal Fibrosis
A direct comparison of Zln005 and fenofibrate was conducted in a unilateral ureteral obstruction (UUO) mouse model, a standard preclinical model for renal fibrosis.[1] The results demonstrate that both compounds effectively ameliorate renal fibrosis, with Zln005 showing an effect as powerful as that of fenofibrate.[1]
Table 1: Effect of Zln005 and Fenofibrate on Renal Fibrosis Markers in UUO Mice
| Marker | Sham Control | UUO + Vehicle | UUO + Zln005 | UUO + Fenofibrate |
| Fibronectin (protein expression) | Significantly lower | Markedly increased | Attenuated expression | Attenuated expression |
| α-SMA (protein expression) | Significantly lower | Markedly increased | Attenuated expression | Attenuated expression |
| COL1A1 (protein expression) | Significantly lower | Markedly increased | Attenuated expression | Attenuated expression |
| α-SMA (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
| Col1a1 (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
| Col3a1 (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
| Col4a1 (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
Data summarized from a study by Xiong et al. (2022).[1]
Table 2: Effect of Zln005 and Fenofibrate on Renal Inflammation in UUO Mice
| Marker | Sham Control | UUO + Vehicle | UUO + Zln005 | UUO + Fenofibrate |
| F4/80+ Macrophages | Significantly lower | Markedly increased | Reduced infiltration | Reduced infiltration |
| il1β (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
| il6 (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
| Tnfα (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
| iNos (mRNA expression) | Significantly lower | Markedly increased | Reduced expression | Reduced expression |
Data summarized from a study by Xiong et al. (2022).[7]
Table 3: Effect of Zln005 and Fenofibrate on Mitochondrial Homeostasis in UUO Mice
| Marker | Sham Control | UUO + Vehicle | UUO + Zln005 | UUO + Fenofibrate |
| PGC-1α (protein expression) | Higher | Lower | Increased | Increased |
| TFAM (protein expression) | Higher | Lower | Increased | Increased |
| LCAD (protein expression) | Higher | Lower | Increased | Increased |
| MCAD (protein expression) | Higher | Lower | Increased | Increased |
Data summarized from a study by Xiong et al. (2022).[1]
Signaling Pathways and Experimental Workflow
The mechanisms of Zln005 and fenofibrate, while both converging on the amelioration of renal fibrosis, are initiated through distinct primary targets. The following diagrams illustrate their signaling pathways and the experimental workflow of the comparative study.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animals: Male C57BL/6J mice are used.[1]
-
Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated mice undergo the same procedure without ureteral ligation.[8]
-
Treatment: Zln005 or fenofibrate is administered to the respective treatment groups, typically by oral gavage, for a specified period post-surgery (e.g., 15 days).[8] The vehicle is administered to the control and UUO groups.
In Vitro Model of Renal Fibrosis
-
Cell Line: Renal tubular epithelial cells (TECs) are used.[1]
-
Induction of Fibrosis: Cells are treated with transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic phenotype.[1]
-
Treatment: Zln005 or fenofibrate is added to the cell culture medium to assess their effects on TGF-β1-induced changes.[1]
Histological and Molecular Analyses
-
Histology: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology, and with Masson's trichrome and Sirius Red to assess collagen deposition and fibrosis.[7]
-
Immunohistochemistry/Immunofluorescence: This technique is used to detect the protein expression and localization of fibrosis markers (e.g., Fibronectin, α-SMA, COL1A1), inflammatory markers (e.g., F4/80), and mitochondrial markers (e.g., PGC-1α, TFAM).[1][8]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from kidney tissue or cells to quantify the mRNA expression levels of genes related to fibrosis, inflammation, and mitochondrial metabolism.[1][8]
-
Western Blot: Protein lysates from kidney tissue or cells are used to determine the protein levels of target molecules, such as those involved in the signaling pathways of Zln005 and fenofibrate.[8]
Conclusion
Both Zln005 and fenofibrate demonstrate significant efficacy in mitigating renal fibrosis in a preclinical model. Their mechanisms, while distinct, both address key pathological processes in CKD. Zln005's activation of PGC-1α to restore mitochondrial homeostasis presents a targeted approach to addressing the metabolic dysregulation in fibrotic kidneys. Fenofibrate's broader mechanism, encompassing PPARα activation and subsequent anti-inflammatory and anti-fibrotic effects, also proves to be a potent strategy. The finding that Zln005 is as effective as fenofibrate in this head-to-head comparison underscores its potential as a novel therapeutic agent for renal fibrosis.[1] Further research is warranted to translate these promising preclinical findings into clinical applications for patients with chronic kidney disease.
References
- 1. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zln005-alleviates-in-vivo-and-in-vitro-renal-fibrosis-via-pgc-1-mediated-mitochondrial-homeostasis - Ask this paper | Bohrium [bohrium.com]
- 4. Fenofibrate attenuates tubulointerstitial fibrosis and inflammation through suppression of nuclear factor-κB and transforming growth factor-β1/Smad3 in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate attenuates tubulointerstitial fibrosis and inflammation through suppression of nuclear factor-κB and transforming growth factor-β1/Smad3 in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Reprogramming and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [A Study on the Role and Mechanism of Fenofibrate in Mice Renal Fibrosis Induced by Unilateral Ureteral Obstruction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Zln005's Mechanism Confirmed by Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Zln005, a potent activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Through a detailed examination of gene expression data, this document confirms the mechanism of action of Zln005 and objectively compares its performance with other relevant alternatives. Experimental data is presented in clear, comparative tables, and detailed protocols for key experiments are provided to support reproducibility.
Unveiling the Molecular Impact of Zln005
Zln005 has emerged as a significant small molecule in metabolic research, primarily due to its ability to selectively activate PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1] Gene expression studies have been pivotal in elucidating its mechanism, demonstrating a consistent upregulation of PGC-1α and its downstream target genes in various cell types and tissues. This activation triggers a cascade of events leading to enhanced mitochondrial function, antioxidant defense, and cellular protection.
The therapeutic potential of Zln005 has been explored in diverse preclinical models, showing promise in ameliorating conditions such as type 2 diabetes, neurodegenerative diseases, and ischemia-reperfusion injuries.[2][3][4] Its tissue-specific effects, particularly the robust induction of PGC-1α in skeletal muscle, highlight its potential as a targeted therapeutic agent.[1][2]
Comparative Gene Expression Analysis
To objectively assess the efficacy of Zln005, its impact on gene expression is compared with other known PGC-1α activators or metabolic modulators. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.
| Compound | Target Gene | Cell/Tissue Type | Fold Change in mRNA Expression (vs. Control) | Reference |
| Zln005 (20 µM) | PGC-1α | L6 Myotubes | ~3.0 | [2] |
| AICAR (1 mM) | PGC-1α | L6 Myotubes | ~2.5 | [2] |
| Zln005 (10 µM) | PGC-1α | hESC-CMs | ~1.7 | [5] |
| Zln005 (10 µM) | TFAM | ARPE-19 Cells | Upregulated | [6] |
| Zln005 (10 µM) | NRF1 | ARPE-19 Cells | Upregulated | [6] |
| Zln005 (10 µM) | SOD1 | PC12 Cells | Increased | [3] |
| Zln005 (10 µM) | HO-1 | PC12 Cells | Increased | [3] |
| Fenofibrate | PAI-1 | Mouse Liver | Significantly Reduced | [7] |
| Metformin | PGC-1α | db/db mice skeletal muscle | Increased | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by Zln005 and a typical experimental workflow for analyzing its effects on gene expression.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experiments are provided below.
RNA Extraction and cDNA Synthesis
This protocol outlines the isolation of total RNA from cultured cells and subsequent reverse transcription to complementary DNA (cDNA).
Materials:
-
Cultured cells treated with Zln005 or control vehicle
-
Phosphate-Buffered Saline (PBS), ice-cold
-
TRIzol™ Reagent or similar RNA isolation reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
cDNA synthesis kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit)
-
Microcentrifuge tubes, RNase-free
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add 1 mL of TRIzol™ Reagent per 10^7 cells and lyse the cells by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature.[8]
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.
-
Shake tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[9]
-
Repeat the wash step.
-
-
RNA Solubilization:
-
Air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
Quantitative PCR (qPCR)
This protocol describes the quantification of target gene expression levels using SYBR Green-based qPCR.
Materials:
-
cDNA samples
-
SYBR™ Green PCR Master Mix
-
Forward and reverse primers for target genes (e.g., PGC-1α, TFAM, NRF1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a qPCR master mix containing SYBR™ Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to each well.[11]
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling:
-
Perform qPCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 1 minute).[12]
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[13]
-
Western Blotting
This protocol details the detection and quantification of specific proteins from cell lysates.
Materials:
-
Cultured cells treated with Zln005 or control vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGC-1α, anti-TFAM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[16]
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[17]
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Mitochondrial Function Assays
This protocol measures the relative amount of mtDNA compared to nuclear DNA (nDNA) using qPCR.
Materials:
-
Total DNA extracted from cells
-
Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)
-
SYBR™ Green PCR Master Mix
-
qPCR instrument
Procedure:
-
DNA Extraction:
-
Extract total DNA from an equal number of cells for each condition.
-
-
qPCR:
-
Perform qPCR as described in the qPCR protocol, using primers for both a mitochondrial and a nuclear gene.
-
-
Data Analysis:
-
Calculate the ΔCt value (CtnDNA - CtmtDNA).
-
The relative mtDNA copy number can be expressed as 2ΔCt.[18]
-
This protocol assesses mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Live cells cultured in appropriate plates or on coverslips
-
TMRE stock solution (in DMSO)
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Staining:
-
Imaging:
-
Wash the cells with pre-warmed PBS or medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine).[20]
-
-
Analysis:
-
Quantify the fluorescence intensity of individual cells or cell populations. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. pages.jh.edu [pages.jh.edu]
- 10. RNA Extraction and cDNA synthesis for quantitative PCR (qPCR) [bio-protocol.org]
- 11. PGC-1α and PGC-1β Increase Protein Synthesis via ERRα in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGC-1 isoforms and their target genes are expressed differently in human skeletal muscle following resistance and endurance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. cms.sc.edu [cms.sc.edu]
Confirming ZLN005's Engagement of PGC-1α: A Comparison Guide Utilizing siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental data to confirm the target engagement of ZLN005, a novel small-molecule activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). A key method to validate that the effects of ZLN005 are mediated through PGC-1α is the use of small interfering RNA (siRNA) to knockdown the expression of PGC-1α. This guide will detail the experimental workflow, present comparative data, and outline the signaling pathways involved.
ZLN005 and PGC-1α Activation
ZLN005 is a novel small molecule that has been shown to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] Studies have demonstrated that ZLN005 upregulates PGC-1α mRNA and protein levels in various cell types, including L6 myotubes, human embryonic stem cell-derived cardiomyocytes (hESC-CMs), and renal tubular epithelial cells.[2][3][4] The mechanism of action for ZLN005-mediated PGC-1α induction is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2]
Validating Target Engagement with siRNA Knockdown
To definitively establish that the biological effects of ZLN005 are a direct result of its interaction with PGC-1α, an siRNA knockdown experiment is a critical step. By specifically silencing the PGC-1α gene, researchers can observe whether the effects of ZLN005 are diminished or abolished.
Experimental Workflow
The general workflow for confirming ZLN005 target engagement using siRNA is as follows:
References
- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]
- 3. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unraveling the Consistency of ZLN005's Biological Effects: A Cross-Laboratory Comparison
An objective analysis of the experimental data surrounding the PGC-1α activator, ZLN005, reveals a consistent pattern of efficacy across various preclinical models and research groups. This guide synthesizes findings from multiple laboratories to provide researchers, scientists, and drug development professionals with a comprehensive overview of ZLN005's reproducibility, detailing its impact on key signaling pathways and cellular functions. The presented data, experimental protocols, and pathway visualizations aim to facilitate a clearer understanding of ZLN005's potential as a research tool and therapeutic agent.
ZLN005 has emerged as a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[1] Dysregulation of PGC-1α is associated with numerous metabolic diseases, including insulin resistance and type 2 diabetes, making it a significant therapeutic target.[1] The studies compiled here demonstrate a reproducible effect of ZLN005 in upregulating PGC-1α and modulating downstream pathways, leading to beneficial outcomes in diverse disease models.
Quantitative Data Summary
The following tables summarize the key quantitative effects of ZLN005 as reported by different laboratories.
Table 1: In Vitro Effects of ZLN005 on Gene Expression and Cellular Function
| Laboratory/Study | Cell Line | ZLN005 Concentration | Key Findings | Reference |
| Zhang et al. (2013) | L6 myotubes | 10 µmol/L | Increased PGC-1α mRNA levels.[2] | [2] |
| L6 myotubes | 20 µM | Increased glucose uptake by 1.8-fold and palmitic acid oxidation by 1.28-fold.[1] | [1] | |
| Unspecified | hESC-CMs | 10 μM | Upregulated PGC-1α mRNA and protein levels.[3] | [3] |
| Unspecified | HK2 cells | 10, 20, 40 µM | Dose-dependently elevated PGC-1α and CPT-1α levels.[4] | [4] |
| Unspecified | Murine and human hepatocytes | Not specified | Upregulated mitochondrial mass.[5][6] | [5][6] |
Table 2: In Vivo Effects of ZLN005 in Animal Models
| Laboratory/Study | Animal Model | ZLN005 Dosage | Key Findings | Reference |
| Zhang et al. (2013) | db/db mice | 15 mg/kg/day (p.o.) | Reduced fasting and random blood glucose levels.[1] | [1] |
| Unspecified | UUO mice | 40 mg/kg (i.g.) | Decreased renal fibrosis.[7] | [7] |
| Unspecified | PND mice | Not specified | Increased expression of PGC-1α and NRF-1 in the hippocampus.[8] | [8] |
| Unspecified | Ischemic AKI mice | 12 mg/kg (i.p.) | Reduced tubular damage.[4] | [4] |
| Unspecified | Liver IRI mice | Not specified | Significantly decreased liver injury (ALT, AST, LDH levels) and tissue necrosis.[5][9] | [5][9] |
Signaling Pathway and Experimental Workflow
The primary mechanism of ZLN005 involves the activation of the AMPK signaling pathway, which in turn leads to the increased expression of PGC-1α and its downstream targets. This cascade ultimately enhances mitochondrial biogenesis and function.
A typical experimental workflow to assess the efficacy of ZLN005, whether in vitro or in vivo, follows a structured approach from treatment to multi-level analysis.
Detailed Experimental Protocols
The reproducibility of ZLN005's effects is underpinned by consistent methodologies across laboratories. Below are detailed protocols for key experiments frequently cited.
1. Cell Culture and Treatment
-
Cell Lines: L6 myotubes, human embryonic stem cell-derived cardiomyocytes (hESC-CMs), and human kidney 2 (HK2) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., DMEM for L6 and HK2, specific differentiation media for hESC-CMs) at 37°C in a humidified atmosphere with 5% CO2.
-
ZLN005 Treatment: ZLN005 is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentration (commonly ranging from 10 to 40 µM).[4] Cells are treated for a specified duration, often 24 to 48 hours, before analysis.[3][4]
2. In Vivo Animal Studies
-
Animal Models: A variety of mouse models have been used, including diabetic db/db mice, unilateral ureteral obstruction (UUO) mice for renal fibrosis, and models for perioperative neurocognitive disorders (PND) and ischemia-reperfusion injury (IRI).[1][4][5][7][8]
-
ZLN005 Administration: Administration routes and dosages are adapted to the specific model. For example, oral gavage (p.o.) at 15 mg/kg/day has been used in db/db mice, while intraperitoneal (i.p.) injection at 12 mg/kg has been used in ischemic acute kidney injury models.[1][4]
-
Ethical Considerations: All animal experiments are conducted in accordance with protocols approved by the respective Institutional Animal Care and Use Committees.[7][8]
3. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using standard methods (e.g., Trizol reagent). First-strand cDNA is synthesized using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of target genes (e.g., PGC-1α, TFAM, NRF1) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[10]
4. Western Blot Analysis
-
Protein Extraction and Quantification: Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, phosphorylated AMPK, α-SMA) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7]
5. Functional Assays
-
Glucose Uptake: Glucose uptake in cells like L6 myotubes can be measured using a fluorescent glucose analog, such as 2-NBDG.[2]
-
Fatty Acid Oxidation: Palmitic acid oxidation can be assessed by measuring the rate of radiolabeled CO2 production from [1-14C]palmitic acid.[2]
-
Mitochondrial Respiration: Oxygen consumption rates in isolated mitochondria can be measured using a Clark-type oxygen electrode.[2]
-
Mitochondrial Membrane Potential: Dyes such as TMRE or JC-1 are used to assess mitochondrial membrane potential by fluorescence microscopy or flow cytometry.[7]
References
- 1. apexbt.com [apexbt.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZLN005 protects against ischemia-reperfusion-induced kidney injury by mitigating oxidative stress through the restoration of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia-Reperfusion Injury and the Progression of Hepatic Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Zln005's efficacy in preclinical models of metabolic syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of Zln005's efficacy in preclinical models of metabolic syndrome, offering a comparative landscape against established and emerging therapeutic alternatives. The data presented herein is collated from publicly available research to facilitate an objective evaluation of Zln005's potential in the drug development pipeline.
Executive Summary
Zln005, a novel small-molecule activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), has demonstrated significant promise in preclinical models of metabolic syndrome, particularly in db/db mice, a well-established model for type 2 diabetes and associated metabolic dysfunctions. In these studies, Zln005 has been shown to improve glucose homeostasis, enhance insulin sensitivity, and ameliorate dyslipidemia. Its mechanism of action, centered on the tissue-specific activation of PGC-1α in skeletal muscle, offers a distinct therapeutic approach compared to other classes of metabolic drugs. This guide provides a head-to-head comparison of Zln005 with metformin, a first-line therapy for type 2 diabetes, as well as with representatives from two other major drug classes: sodium-glucose cotransporter-2 (SGLT-2) inhibitors (empagliflozin and dapagliflozin) and glucagon-like peptide-1 (GLP-1) receptor agonists (liraglutide).
Comparative Efficacy in db/db Mice
The following tables summarize the quantitative data from preclinical studies in db/db mice, providing a comparative view of the effects of Zln005 and its alternatives on key metabolic parameters.
Table 1: Effects on Glucose Homeostasis
| Parameter | Zln005 | Metformin | Empagliflozin | Dapagliflozin | Liraglutide |
| Fasting Blood Glucose | Significant decrease[1] | Significant decrease[1] | Significant decrease[2][3] | Significant decrease[4][5] | No significant change[6] |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance[1][2] | Improved glucose tolerance | Improved glucose tolerance[2] | Ameliorated glucose tolerance[7] | Improved glucose tolerance[8] |
| Insulin Sensitivity (ITT) | Improved insulin sensitivity[1] | Improved insulin sensitivity | Improved insulin sensitivity | Not specified | Improved insulin sensitivity[9] |
| HbA1c | Not specified | Not specified | Significantly decreased[3] | Not specified | Significantly decreased[8] |
Table 2: Effects on Lipid Profile and Body Weight
| Parameter | Zln005 | Metformin | Empagliflozin | Dapagliflozin | Liraglutide |
| Triglycerides | Decreased | Not specified | Significantly decreased[3] | Markedly elevated in Gla group, not in Dapa group[7] | Significantly reduced[10] |
| Total Cholesterol | Decreased | Not specified | Significantly decreased[3] | Not specified | Minor, if any, effects[11] |
| Body Weight | No significant effect[1] | No significant effect | No significant change[2] | No significant effect[5] | No appreciable effects[8] |
| Food Intake | No significant effect[1] | No significant effect | Not specified | No significant change[4] | No appreciable effects[8] |
Mechanisms of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to achieve their metabolic benefits.
Caption: Overview of the primary mechanisms of action for Zln005 and comparator drug classes.
Zln005 Signaling Pathway in Skeletal Muscle
Zln005 exerts its effects in skeletal muscle through the activation of the PGC-1α pathway, a master regulator of mitochondrial biogenesis and energy metabolism.
Caption: Zln005 signaling cascade in skeletal muscle cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for key experiments cited in the evaluation of Zln005 and its comparators.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Mice are fasted for 6 hours (or overnight, depending on the specific study protocol) with free access to water.[2][12]
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.[2][12]
-
Glucose Administration: A bolus of glucose (typically 1.5-2 g/kg body weight) is administered orally via gavage.[2][12]
-
Blood Sampling: Blood glucose levels are measured at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[2]
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT)
-
Animal Preparation: Mice are fasted for a shorter duration, typically 4-6 hours, with access to water.
-
Baseline Measurement: A baseline blood glucose level is recorded from the tail vein.
-
Insulin Administration: Human insulin (typically 0.75-1 U/kg body weight) is injected intraperitoneally (IP).[6]
-
Blood Sampling: Blood glucose is monitored at various intervals after insulin injection (e.g., 15, 30, 45, and 60 minutes).[6]
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the chronic efficacy of a metabolic drug in a preclinical model.
Caption: A generalized preclinical experimental workflow.
Conclusion
Zln005 demonstrates a compelling preclinical profile for the treatment of metabolic syndrome, with a unique mechanism of action that differentiates it from existing therapies. Its ability to improve glucose homeostasis and insulin sensitivity, coupled with a favorable lipid profile, positions it as a promising candidate for further development. This guide provides a foundational comparison to aid researchers in contextualizing the potential of Zln005 within the broader landscape of metabolic disease therapeutics. Further studies are warranted to explore its long-term efficacy and safety profile in more diverse preclinical models.
References
- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibition with empagliflozin attenuates myocardial oxidative stress and fibrosis in diabetic mice heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin Ameliorates Diabetic Kidney Disease via Upregulating Crry and Alleviating Complement Over-activation in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibition via dapagliflozin improves generalized vascular dysfunction and alters the gut microbiota in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of dapagliflozin and/or insulin glargine on beta cell mass and hepatic steatosis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zln005: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Zln005, a potent activator of the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α). Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with standard chemical waste management protocols. This guide is intended for researchers, scientists, and drug development professionals who handle Zln005 in a laboratory setting.
Summary of Key Safety and Handling Information
| Property | Information | Source |
| Physical Appearance | Solid, off-white to light brown powder | [1] |
| Shipping Classification | Non-hazardous chemical | [1] |
| Solubility | Soluble in DMSO, not in water | [1][2] |
| Storage (Powder) | -20°C for long term (months to years) | [1] |
| Storage (in DMSO) | -80°C for up to 2 years |
Step-by-Step Disposal Procedures
The proper disposal method for Zln005 depends on whether it is in solid form or dissolved in a solvent such as DMSO.
Disposal of Solid Zln005 Waste
-
Waste Identification and Collection:
-
Collect un-used or contaminated solid Zln005 in a clearly labeled, sealed container. The label should include the chemical name ("Zln005") and designate it as "Non-hazardous solid chemical waste for disposal."
-
-
Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
-
Disposal Pathway:
-
Treat solid Zln005 as a standard non-hazardous chemical waste.
-
Do not dispose of solid chemical waste in general laboratory trash to avoid accidental exposure to custodial staff.
-
Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This typically involves collection by the institution's environmental health and safety (EHS) office.
-
Disposal of Zln005 in DMSO Solution
-
Waste Identification and Collection:
-
Collect Zln005 solutions in DMSO in a dedicated, sealed, and properly labeled waste container for organic solvent waste.
-
The label must clearly indicate "Hazardous Waste," the full chemical names of the contents (Zln005 and Dimethyl Sulfoxide), and the approximate concentrations.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO).
-
-
Disposal Pathway:
-
DMSO solutions should be disposed of as flammable or organic solvent waste.
-
Never pour DMSO solutions down the drain.
-
Follow your institution's established procedures for the collection and disposal of chemical waste, which will be managed by your EHS department.
-
Experimental Protocols
This document does not cite specific experiments. For detailed methodologies of experiments involving Zln005, please refer to the relevant scientific literature.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Zln005 in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
